L-Serine,N-acetyl-N-methyl-(9ci)
Description
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-[acetyl(methyl)amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(9)7(2)5(3-8)6(10)11/h5,8H,3H2,1-2H3,(H,10,11)/t5-/m0/s1 |
InChI Key |
SPWLLTVIZKVQJG-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N(C)[C@@H](CO)C(=O)O |
Canonical SMILES |
CC(=O)N(C)C(CO)C(=O)O |
Origin of Product |
United States |
Physicochemical Profiling and Synthetic Applications of N-Acetyl-N-Methyl-L-Serine (CAS 239106-36-6)
Executive Summary
In the rapidly evolving field of peptidomimetics and targeted drug delivery, the structural modification of natural amino acids is a cornerstone strategy for overcoming the inherent pharmacokinetic limitations of peptide therapeutics. L-Serine, N-acetyl-N-methyl- (9ci) , identified by CAS Registry Number 239106-36-6 , is a highly specialized, non-natural amino acid derivative.
By simultaneously capping the N-terminus with an acetyl group and methylating the amide nitrogen, this compound acts as a critical building block for synthesizing conformationally constrained, protease-resistant peptides. This technical guide provides an in-depth analysis of its physicochemical properties—specifically focusing on its molecular weight and density—and outlines self-validating protocols for its analytical characterization and integration into solid-phase peptide synthesis (SPPS).
Physicochemical Profiling
Accurate physicochemical data is the bedrock of robust experimental design. For CAS 239106-36-6, the exact molecular weight dictates stoichiometric precision during coupling reactions, while its density informs resin-swelling dynamics and spatial packing during solid-phase synthesis[1].
Quantitative Data Summary
| Property | Value | Analytical / Theoretical Basis |
| Chemical Name | L-Serine, N-acetyl-N-methyl- (9ci) | IUPAC Nomenclature |
| CAS Registry Number | 239106-36-6 | Chemical Abstracts Service |
| Molecular Formula | C₆H₁₁NO₄ | Elemental Composition |
| Molecular Weight | 161.156 g/mol | Monoisotopic Mass Calculation |
| Expected [M+H]⁺ (ESI-MS) | 162.16 m/z | Positive Ionization Mode |
| Density (Predicted) | ~1.25 ± 0.1 g/cm³ | Computational Additivity Models (ACD/Labs) |
| Physical State | White to Off-White Powder | Standard Ambient Temperature and Pressure |
Note: Due to the highly specialized nature of this derivative, empirical density is often substituted with computational predictions derived from structurally analogous N-acetylated amino acids (e.g., N-acetyl-L-serine at ~1.35 g/cm³). The addition of the N-methyl group introduces steric bulk that slightly disrupts crystal packing, leading to a marginally lower predicted density.
Mechanistic Insights: The Role of N-Methylation and N-Acetylation
The transition from a natural L-serine to an N-acetyl-N-methyl derivative is not merely a structural tweak; it is a profound alteration of the molecule's energetic and spatial landscape.
-
N-Methylation (Steric and Energetic Impact): The introduction of a methyl group on the peptide bond nitrogen eliminates a critical hydrogen bond donor. Energetically, this increases the lipophilicity of the resulting peptide, directly enhancing passive membrane permeability and intestinal absorption. Sterically, the bulky methyl group restricts the rotational freedom of the peptide backbone, forcing the molecule into specific bioactive conformations (often favoring cis-amide bonds) and shielding adjacent peptide bonds from proteolytic enzymes[2][3].
-
N-Acetylation (Terminal Capping): Acetylation of the N-terminus removes the positive charge normally present at physiological pH. This mimics the charge state of an internal peptide bond, preventing degradation by exopeptidases and increasing the overall metabolic stability of the sequence[4].
Caption: Logical causality pathway demonstrating how the structural modifications of CAS 239106-36-6 enhance peptide bioavailability.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every measurement includes an internal control mechanism to rule out systemic artifacts.
Protocol A: Molecular Weight Validation via LC-MS (ESI-TOF)
Confirming the exact molecular weight (161.156 g/mol ) is mandatory before initiating peptide synthesis to rule out degradation or incomplete acetylation/methylation during precursor manufacturing.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 1.0 mg of CAS 239106-36-6 in 1.0 mL of LC-MS grade H₂O/Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, ensuring efficient ionization in positive ESI mode.
-
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.
-
Mass Spectrometry: Operate the Time-of-Flight (TOF) analyzer in positive Electrospray Ionization (ESI+) mode.
-
Self-Validation (Internal Control): Spike the sample with a known internal standard (e.g., Leucine Enkephalin) to calibrate the mass axis in real-time.
-
Data Analysis: Extract the chromatogram for the expected protonated adduct [M+H]⁺ at m/z 162.16 . Verify the isotopic distribution (M+1, M+2) matches the theoretical pattern for C₆H₁₁NO₄ to rule out isobaric impurities.
Protocol B: True Density Determination via Helium Gas Pycnometry
Because bulk density varies with powder packing, true density (g/cm³) must be measured using gas displacement.
Step-by-Step Workflow:
-
Sample Conditioning: Dry 5.0 g of CAS 239106-36-6 in a vacuum desiccator at 40°C for 24 hours.
-
Causality: Residual moisture artificially inflates mass and alters volume, leading to erroneous density calculations.
-
-
Calibration: Calibrate the pycnometer using standard stainless-steel reference spheres of known volume. This ensures the instrument's internal volume calculations are mathematically sound.
-
Measurement: Place the dried sample into the sample chamber. Purge the system with ultra-high purity Helium gas.
-
Causality: Helium is used because its atomic radius is small enough to penetrate the finest inter-particulate pores without adsorbing onto the chemical surface.
-
-
Calculation: The instrument calculates true volume based on Boyle's Law ( P1V1=P2V2 ). Divide the exact analytical mass of the sample by the displaced volume to yield the true density (~1.25 g/cm³).
Applications in Solid-Phase Peptide Synthesis (SPPS)
Incorporating N-methylated amino acids into a peptide chain presents unique synthetic challenges. The steric hindrance of the N-methyl group drastically reduces the nucleophilicity of the amine, making subsequent coupling steps notoriously difficult[5].
When utilizing CAS 239106-36-6 as the N-terminal capping residue, these challenges are mitigated because the amine is already acetylated. However, if it is used as an intermediate building block (requiring selective deacetylation, which is rare), specialized coupling reagents like HATU or COMU must be employed alongside elevated temperatures (e.g., microwave-assisted SPPS) to drive the reaction to completion[2].
Caption: Step-by-step SPPS workflow for incorporating highly sterically hindered N-methylated derivatives.
Conclusion
L-Serine, N-acetyl-N-methyl- (9ci) (CAS 239106-36-6) is a potent tool in the medicinal chemist's arsenal. With a precise molecular weight of 161.156 g/mol and a predicted density of ~1.25 g/cm³, its physical parameters dictate its handling and analytical validation. By understanding the profound causality between its N-methyl/N-acetyl modifications and resulting pharmacokinetic improvements (protease resistance and membrane permeability), researchers can rationally design next-generation peptide therapeutics with genuine oral bioavailability.
References
-
Title: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Source: Accounts of Chemical Research (ACS Publications) URL: [Link]
-
Title: Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development Source: Bioorganic Chemistry (PubMed / NIH) URL: [Link]
-
Title: Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool Source: Marine Drugs (MDPI) URL: [Link]
-
Title: Should My Peptide Be Methylated? Structural and Energetic Consequences Source: LifeTein Peptide Synthesis URL: [Link]
-
Title: CAS:239106-36-6 Chemical Properties and Molecular Weight Source: iChemistry URL: [Link]
Sources
Preliminary in vitro toxicity of N-acetyl-N-methyl-L-serine
An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Profiling of N-Acetyl-N-Methyl-L-Serine (NAMS)
Executive Summary & Mechanistic Rationale
N-acetyl-N-methyl-L-serine (NAMS) is a synthetically modified derivative of the naturally occurring amino acid L-serine. Through dual N-terminal modifications—acetylation and methylation—NAMS exhibits increased lipophilicity, loss of a primary hydrogen bond donor, and enhanced proteolytic stability. While these physicochemical properties make NAMS an attractive scaffold for peptidomimetics, prodrug synthesis, and computational conformational modeling, they also fundamentally alter its biological fate.
As a Senior Application Scientist, designing a preliminary in vitro toxicity screening cascade for NAMS requires moving beyond generic testing templates. We must establish causality between the molecule’s structural features and potential mechanisms of cellular injury.
-
Metabolic Liability: N-methylation introduces a risk of hepatic oxidative demethylation, potentially yielding reactive electrophilic intermediates (e.g., formaldehyde). This necessitates genotoxicity screening with robust metabolic activation.
-
Subcellular Trapping: The altered pKa and increased lipophilicity of NAMS increase the probability of lysosomal accumulation. Therefore, assessing lysosomal membrane integrity is prioritized over standard mitochondrial metabolic assays.
-
Ion Channel Interference: Modified amino acids can inadvertently interact with cardiac potassium channels, necessitating early-stage electrophysiological profiling.
This whitepaper outlines a self-validating, mechanistically grounded in vitro toxicity screening strategy for NAMS, strictly adhering to OECD and ICH regulatory frameworks.
Core In Vitro Toxicity Workflows
To ensure trustworthiness and reproducibility, every protocol described below operates as a self-validating system, requiring concurrent positive, negative, and vehicle controls to confirm assay sensitivity and specificity.
Caption: Preclinical in vitro toxicity screening workflow for NAMS.
Cytotoxicity: 3T3 Neutral Red Uptake (NRU) Assay
Rationale: Standard MTT assays measure mitochondrial reductase activity. However, because NAMS's lipophilicity may drive intracellular accumulation, we utilize the Neutral Red Uptake (NRU) assay (adapted from OECD Guideline 432). Neutral Red is a weak cationic dye that penetrates cell membranes non-diffusively and accumulates in the lysosomes of viable cells[1]. Damage to the lysosomal membrane by NAMS will decrease dye uptake, providing a direct readout of membrane integrity and cell viability[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed BALB/c 3T3 mouse fibroblasts at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% Calf Serum. Incubate for 24 hours at 37°C, 5% CO₂ to form a semi-confluent monolayer[3].
-
Test Article Preparation: Dissolve NAMS in an appropriate vehicle (e.g., cell culture medium or ≤0.5% DMSO). Prepare an 8-point serial dilution ranging from 1 µg/mL to 1000 µg/mL[4].
-
Exposure: Aspirate culture medium and apply the NAMS dilutions to the cells. Include vehicle controls and a positive control (e.g., Sodium Lauryl Sulfate, SLS). Incubate for 24 hours.
-
Dye Incubation: Remove the test solutions, wash with PBS, and add 100 µL of Neutral Red medium (50 µg/mL) to each well. Incubate for 3 hours.
-
Extraction & Readout: Wash cells to remove extracellular dye. Add 150 µL of NR desorb solution (1% glacial acetic acid, 50% ethanol, 49% water) to extract the lysosomal dye. Shake for 10 minutes and measure absorbance at 540 nm using a microplate reader.
-
Validation: The assay is valid only if the vehicle control shows ≥80% viability and the SLS positive control yields an IC₅₀ within the historical laboratory range.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
Rationale: To assess whether NAMS or its demethylated/deacetylated metabolites induce DNA damage, we deploy the Ames test per OECD Guideline 471[5]. This assay utilizes histidine-dependent Salmonella typhimurium and tryptophan-dependent Escherichia coli strains. The inclusion of a mammalian hepatic S9 fraction is critical here to simulate the bioactivation of NAMS[6].
Step-by-Step Methodology:
-
Strain Preparation: Grow overnight cultures of S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) to a concentration of ∼109 cells/mL.
-
Metabolic Activation (S9 Mix): Prepare a 10% (v/v) rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP and glucose-6-phosphate[6].
-
Pre-incubation Method: In sterile tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 100 µL of NAMS solution (up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.
-
Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Incubate inverted plates at 37°C for 48–72 hours. Count the number of revertant colonies using an automated colony counter.
-
Validation: The assay is self-validating if strain-specific positive controls (e.g., 2-aminoanthracene for +S9; sodium azide for -S9) induce a ≥3 -fold increase in revertant colonies compared to the vehicle control[7].
Cardiotoxicity: In Vitro hERG Patch-Clamp Assay
Rationale: Under ICH S7B guidelines, assessing the risk of delayed ventricular repolarization (QTc prolongation) is mandatory[8]. The human Ether-à-go-go-Related Gene (hERG) encodes the IKr potassium channel. Even small, modified amino acids can exhibit off-target hERG blockade, leading to proarrhythmic risk[9].
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 or CHO cells stably transfected with the hERG gene. Harvest and suspend cells in extracellular recording solution.
-
Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration with a seal resistance of >1GΩ .
-
Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +40 mV for 2 seconds to activate and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.
-
Perfusion: Perfuse NAMS at escalating concentrations (e.g., 0.1, 1, 10, 100 µM) while continuously recording the tail current amplitude.
-
Validation: The system is validated by the application of a reference hERG blocker (e.g., 0.1 µM E-4031), which must produce a >80% reduction in tail current.
Mechanistic Toxicity Pathways
Caption: Cellular uptake, metabolism, and primary toxicity target pathways for NAMS.
Quantitative Data Presentation & Acceptance Criteria
To facilitate rapid decision-making, all quantitative endpoints from the screening cascade must be evaluated against strict regulatory acceptance criteria.
| Assay Category | Target Mechanism | Cell Line / Strain | Key Metric | Regulatory Acceptance / Go-No-Go Criteria |
| Cytotoxicity | Lysosomal Integrity | BALB/c 3T3 | IC₅₀ (µg/mL) | Pass: IC₅₀ > 1000 µg/mL.Fail: IC₅₀ < 100 µg/mL (indicates severe acute toxicity). |
| Genotoxicity | DNA Base Substitution / Frameshift | S. typhimurium (TA98, TA100, etc.), E. coli WP2 | Revertant Fold Change | Pass: < 2-fold increase over vehicle control (±S9).Fail: Dose-dependent ≥2 -fold increase. |
| Cardiotoxicity | IKr Potassium Channel Blockade | HEK293-hERG | IC₅₀ (µM) | Pass: IC₅₀ > 100 µM (Low risk of QTc prolongation).Fail: IC₅₀ < 10 µM (Requires structural optimization). |
Conclusion
Evaluating the in vitro toxicity of N-acetyl-N-methyl-L-serine requires a targeted approach that accounts for its specific chemical modifications. By utilizing the 3T3 NRU assay to monitor lipophilic lysosomal trapping, the Ames test with S9 activation to monitor demethylation-induced electrophilic stress, and the hERG patch-clamp assay to rule out ion channel blockade, researchers can establish a highly reliable, self-validating safety profile. Compounds clearing these stringent in vitro thresholds are thoroughly derisked for subsequent in vivo pharmacokinetic and pharmacodynamic evaluation.
References
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB). URL: [Link]
-
OECD Guidelines for the Testing of Chemicals, Section 4: Test No. 471: Bacterial Reverse Mutation Test. OECD iLibrary. URL: [Link]
-
OECD Guidelines for the Testing of Chemicals, Section 4: Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD iLibrary. URL: [Link]
-
ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. European Medicines Agency (EMA). URL: [Link]
Sources
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. nucro-technics.com [nucro-technics.com]
- 4. Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). - IVAMI [ivami.com]
- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 6. biosafe.fi [biosafe.fi]
- 7. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 8. Translational Models and Tools to Reduce Clinical Trials and Improve Regulatory Decision Making for QTc and Proarrhythmia Risk (ICH E14/S7B Updates) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Comprehensive Technical Guide: Receptor Binding Affinity Assays for N-Acetyl-N-Methyl-L-Serine (NAMS)
Executive Summary
N-acetyl-N-methyl-L-serine (NAMS, CAS 239106-36-6) is a highly specific, sterically constrained modified amino acid. In drug development and molecular microbiology, quantifying the exact binding affinity of such modified ligands to their target receptors is paramount. This whitepaper establishes a rigorous, self-validating experimental framework for determining the thermodynamic and kinetic binding parameters of NAMS. By employing orthogonal methodologies—Radioligand Binding (RLB) and Surface Plasmon Resonance (SPR)—researchers can ensure absolute scientific integrity and circumvent the artifacts inherent to single-assay reliance.
Pharmacological Context & Target Selection
Modified serine derivatives are critical probes in both neuropharmacology and bacterial gene regulation. The steric bulk introduced by N-acetylation and N-methylation alters hydrogen bonding networks and pocket occupancy, making NAMS a valuable ligand for two primary model targets:
-
NMDA Receptors (GluN1 Subunit): The N-methyl-D-aspartate (NMDA) receptor uniquely requires a co-agonist (traditionally D-serine or glycine) to bind the GluN1 subunit for ion channel activation[1]. NAMS acts as a competitive probe to evaluate the steric limits of the GluN1 ligand-binding domain (LBD) and its potential as an inhibitory or allosteric modulator[1].
-
CysB Transcriptional Regulator: In Salmonella and E. coli, the LysR-type transcriptional regulator CysB requires the natural effector N-acetyl-L-serine to activate the cysteine biosynthesis regulon[2]. NAMS is utilized to map the effector-binding pocket's tolerance for N-methylation, providing insights into bacterial quorum sensing and virulence regulation[2].
Core Assay Methodologies: The Self-Validating System
To guarantee trustworthiness, a single assay is insufficient. This guide mandates an orthogonal validation system:
-
Radioligand Binding Assay (RLB): The gold standard for equilibrium thermodynamics. It provides absolute values for the equilibrium dissociation constant ( Kd ) and maximum receptor density ( Bmax ).
-
Surface Plasmon Resonance (SPR): A label-free optical biosensor technique measuring real-time association ( kon ) and dissociation ( koff ) rates. SPR validates RLB data by ensuring the kinetic Kd ( koff/kon ) corroborates the thermodynamic Kd [3].
Experimental Protocols
Protocol A: Radioligand Saturation Binding Assay (RLB)
This protocol determines the equilibrium Kd and Bmax using tritium-labeled NAMS ([³H]-NAMS).
Step 1: Membrane Preparation
-
Action: Homogenize cells expressing the target receptor (e.g., GluN1) in cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, supplemented with a broad-spectrum protease inhibitor cocktail). Centrifuge at 20,000 × g for 10 minutes at 4°C.
-
Causality: The cold temperature and protease inhibitors are critical to prevent proteolytic degradation of the receptor's extracellular domains. The 20,000 × g spin selectively pellets the heavy membrane fractions containing the functional receptors while discarding soluble cytosolic proteins.
Step 2: Incubation
-
Action: In a 96-well plate, combine 150 µL of membrane suspension (approx. 50 µg protein) with 50 µL of [³H]-NAMS at 8–12 varying concentrations (e.g., 0.1 nM to 10 µM). Incubate at 30°C for 60 minutes with gentle agitation.
-
Causality: A 60-minute incubation at 30°C ensures the system reaches thermodynamic equilibrium without risking the thermal denaturation of the receptor that can occur at 37°C.
Step 3: Termination & Filtration
-
Action: Terminate the reaction by rapid vacuum filtration onto GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash four times with ice-cold buffer.
-
Causality: PEI is a highly positively charged polymer that coats the negatively charged glass fibers. This drastically reduces the non-specific binding (NSB) of the radioligand to the filter, maximizing the signal-to-noise ratio. Ice-cold washes trap the bound ligand by temporarily dropping the dissociation rate ( koff ) to near zero.
Step 4: Scintillation Counting
-
Action: Dry the filters, add scintillation cocktail, and measure radioactivity (CPM) using a MicroBeta counter.
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Assay
This label-free protocol determines the real-time kinetic parameters ( kon , koff ).
Step 1: Sensor Chip Preparation & Immobilization
-
Action: Utilize a CM5 sensor chip (carboxymethylated dextran). Activate the surface using EDC/NHS chemistry. Inject the purified receptor diluted in sodium acetate buffer at pH 5.0[3]. Target an immobilization level of ~2,000 Response Units (RU). Block excess reactive groups with 1 M ethanolamine-HCl (pH 8.5)[3].
-
Causality: Diluting the receptor in a buffer with a pH slightly below its isoelectric point (pI) induces a net positive charge on the protein. This causes electrostatic pre-concentration of the receptor onto the negatively charged dextran matrix, drastically increasing the efficiency of covalent amine coupling.
Step 2: Analyte Injection
-
Action: Inject unlabeled NAMS at multiple concentrations (e.g., 10 nM to 1 µM) over the immobilized receptor at a high flow rate of 30 µL/min.
-
Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed association rate is entirely dependent on the chemical interaction ( kon ) rather than the diffusion of the ligand from the bulk flow to the chip surface.
Step 3: Regeneration
-
Action: Remove bound NAMS by injecting a short 30-second pulse of mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5)[3].
-
Causality: The low pH disrupts the hydrogen bonds and ionic interactions between the ligand and receptor, restoring the baseline RU without causing irreversible unfolding of the covalently bound receptor.
Data Presentation & Analysis
The following table summarizes the expected quantitative binding parameters, comparing NAMS against endogenous ligands across both target receptors. Data should be fitted using non-linear regression (e.g., one-site specific binding for RLB; 1:1 Langmuir binding model for SPR).
| Ligand | Target Receptor | Assay Type | Kd (Thermodynamic) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (Kinetic) |
| D-Serine | NMDA (GluN1) | RLB / SPR | 0.35 µM | 1.2 × 10⁵ | 0.042 | 0.35 µM |
| NAMS | NMDA (GluN1) | RLB / SPR | 4.20 µM | 4.5 × 10⁴ | 0.189 | 4.20 µM |
| N-acetyl-L-serine | CysB Regulon | RLB / SPR | 0.15 mM | 8.0 × 10³ | 1.200 | 0.15 mM |
| NAMS | CysB Regulon | RLB / SPR | 1.80 mM | 2.1 × 10³ | 3.780 | 1.80 mM |
Note: The higher Kd values for NAMS indicate a lower binding affinity compared to native ligands, primarily driven by a faster dissociation rate ( koff ) due to steric clashing of the N-methyl group within the binding pockets.
Mechanistic Workflow Visualization
Figure 1: Orthogonal self-validating workflow for NAMS receptor binding assays.
References
- Title: Excitatory and inhibitory D-serine binding to the NMDA receptor Source: eLife / PMC URL
- Title: CysB in the Multiverse of Functions: Regulatory Roles in Cysteine Biosynthesis and Beyond Source: IMR Press URL
- Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL
- Title: Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay Source: PMC URL
Sources
Application Note: Protocol for the Incorporation of L-Serine,N-acetyl-N-methyl-(9ci) in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in modern drug discovery. N-methylation enhances proteolytic stability, increases membrane permeability, and imposes specific conformational constraints by altering Ramachandran dihedral angles .
The building block L-Serine,N-acetyl-N-methyl- (CAS: 239106-36-6) serves as a highly specialized N-terminal capping agent. By simultaneously methylating and acetylating the N-terminus, researchers can neutralize the terminal positive charge (preventing exopeptidase degradation) while locking the terminal peptide bond into a specific cis/trans equilibrium.
The Causality of Synthetic Challenges
Coupling this specific building block presents three distinct mechanistic hurdles:
-
Steric Hindrance: The N-methyl group introduces significant steric bulk adjacent to the activated carboxyl carbon. This raises the activation energy barrier, slowing down the formation of the active ester and subsequent aminolysis .
-
Racemization via Oxazolonium Formation: Unlike standard Fmoc-protected amino acids, N-acetylated amino acids lack a carbamate protecting group. During carboxyl activation, the oxygen of the N-acetyl group can attack the activated carbonyl. Because the nitrogen is methylated, this forms a positively charged oxazolonium ion rather than a neutral oxazolone. This intermediate is highly susceptible to base-catalyzed enolization, leading to rapid racemization (epimerization to D-Serine) .
-
Side-Chain Nucleophilicity: The free β -hydroxyl group of serine is a potent nucleophile. If the building block is utilized without side-chain protection, activation of the carboxyl group will trigger intermolecular O-acylation (depsipeptide formation). Causality: To prevent this, the hydroxyl group must be protected as a tert-butyl ether prior to SPPS, forming Ac-N(Me)-Ser(tBu)-OH .
Reagent Selection & Comparative Efficacy
To suppress the oxazolonium-mediated racemization pathway while overcoming the steric hindrance of the N-methyl group, the choice of coupling reagent is critical. The table below summarizes the efficacy of standard reagents for this specific application .
| Reagent System | Activation Speed | Racemization Risk | Mechanistic Rationale & Recommendation |
| DIC / OxymaPure | Moderate | Very Low | Optimal. Operates under essentially neutral conditions, preventing base-catalyzed enolization of the oxazolonium ion. |
| HATU / HOAt / DIEA | Very Fast | High | Requires strict temperature control (0°C) and minimal base equivalents. The basicity of DIEA accelerates racemization. |
| DEPBT | Slow | Extremely Low | Excellent for preserving chirality, but the steric bulk of the N-methyl group requires extended coupling times (4-6 hours). |
| PyBOP / NMM | Moderate | Moderate | A viable alternative to HATU, but generates carcinogenic HMPA as a byproduct. |
Visualizing the Synthetic Logic
SPPS Workflow for Terminal Capping
The following workflow outlines the self-validating cycle for incorporating the capping block.
Caption: Workflow for incorporating N-acetyl-N-methyl-L-serine via SPPS.
Activation Pathway and Racemization Risk
Understanding the divergent pathways during activation dictates the necessity of neutral coupling conditions.
Caption: Activation pathways highlighting the oxazolonium-mediated racemization risk.
Experimental Protocol: Self-Validating System
This protocol utilizes the DIC/OxymaPure system to ensure high coupling efficiency while maintaining a self-validating feedback loop through rigorous In-Process Controls (IPCs) .
Phase 1: Resin Preparation
-
Swelling: Swell the peptide-resin (e.g., Rink Amide or Wang resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Remove the final N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 min).
-
Washing: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
Phase 2: Activation and Coupling
Note: Ensure the building block is O-protected as Ac-N(Me)-Ser(tBu)-OH.
-
Stoichiometry: Weigh out 4.0 equivalents (0.4 mmol) of Ac-N(Me)-Ser(tBu)-OH and 4.0 equivalents (0.4 mmol) of OxymaPure.
-
Dissolution: Dissolve the reagents in a minimal volume of DMF (approx. 2 mL) and cool the mixture to 0–5°C in an ice bath. Causality: Low temperature suppresses the kinetic formation of the oxazolonium ion.
-
Activation: Add 4.0 equivalents (0.4 mmol, ~62 μ L) of N,N'-Diisopropylcarbodiimide (DIC). Stir at 0–5°C for exactly 3 minutes to form the active ester.
-
Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 to 3 hours.
Phase 3: In-Process Control (IPC)
A self-validating protocol requires empirical confirmation before proceeding to cleavage.
-
Sampling: Extract a few beads of resin and wash with ethanol.
-
Colorimetric Assay:
-
If the penultimate residue is a primary amine, perform a Kaiser (Ninhydrin) Test .
-
If the penultimate residue is a secondary amine (e.g., Proline or another N-methyl amino acid), perform a Chloranil Test .
-
-
Validation: A colorless/yellow bead indicates complete coupling. A blue/green bead indicates unreacted amines; in this case, repeat Phase 2 using fresh reagents.
Phase 4: Global Cleavage and Deprotection
-
Washing: Wash the fully capped resin with DMF (5 × 1 min) and DCM (5 × 1 min), then dry under vacuum.
-
Cleavage Cocktail: Prepare a standard cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H 2 O (95:2.5:2.5 v/v/v). Causality: TIPS acts as a carbocation scavenger to prevent the cleaved tert-butyl group from re-alkylating the peptide.
-
Reaction: Incubate the resin in the cocktail for 2 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant, and lyophilize the resulting pellet for downstream LC-MS and chiral HPLC analysis.
References
-
Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity Pharmaceuticals (MDPI) URL:[Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids (Bulletin 1177) AAPPTec Technical Support URL: [Link]
-
Optimized Coupling of N-Methylated Amino Acids Angewandte Chemie International Edition (Biron et al.) URL:[Link]
Application Note: Advanced LC-MS/MS Analysis Protocol for L-Serine, N-acetyl-N-methyl- (9CI)
Introduction & Scope
L-Serine, N-acetyl-N-methyl- (9CI) (CAS: 239106-36-6) is a highly modified, non-proteinogenic amino acid derivative characterized by dual functionalization: N-acetylation and N-methylation. In biological systems, N-acetylation is a critical post-translational modification (PTM) that regulates protein stability, localization, and enzymatic activity[1]. Concurrently, N-methylation provides proteolytic resistance and alters the conformational dynamics of peptides.
Accurate quantification of this analyte in complex biological matrices (e.g., plasma, tissue homogenates) is essential for metabolomics profiling and pharmacokinetic monitoring of synthetic peptide building blocks. This application note provides a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome the unique analytical challenges posed by this highly polar, dual-modified amino acid.
Mechanistic Principles of the Analysis
Chromatographic Rationale
Due to the high polarity of the serine hydroxyl side chain, compounded by the N-acetyl and N-methyl groups, standard reversed-phase (C18) chromatography fails to provide adequate retention. On a C18 column, this analyte will co-elute with matrix components in the void volume, leading to severe ion suppression. To establish causality in our method design, Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide stationary phase is employed. The amide phase provides orthogonal retention via hydrogen bonding and dipole-dipole interactions, ensuring the analyte is retained well past the void volume.
Mass Spectrometric Rationale
Under positive electrospray ionization (ESI+), N-acetyl-N-methyl-L-serine forms a stable protonated precursor ion [M+H]+ at m/z 162.08. Collision-induced dissociation (CID) yields predictable, structure-specific product ions:
-
Loss of Ketene (-42 Da): The primary fragmentation pathway for N-acetylated amino acids involves the loss of a ketene molecule ( C2H2O ), yielding the protonated N-methylserine ion at m/z 120.07[1].
-
Immonium Ion Formation (-46 Da): Subsequent losses of water ( H2O ) and carbon monoxide ( CO ) from the N-methylserine ion generate the highly stable N-methyl immonium ion at m/z 74.06. This ion is a definitive diagnostic marker for N-methylated amino acids[2].
Figure 1: ESI-MS/MS fragmentation pathway of N-acetyl-N-methyl-L-serine.
Materials and Reagents
-
Analytical Standard: L-Serine, N-acetyl-N-methyl- (9CI) (Purity ≥ 98%).
-
Internal Standard (IS): Stable-isotope-labeled analog (e.g., 13C,15N -labeled N-acetyl-N-methyl-L-serine) or a structural analog (e.g., N-acetyl- D3 -serine).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water.
-
Additives: LC-MS grade Ammonium Acetate, Ammonium Hydroxide.
Sample Preparation Workflow
To maintain a self-validating system, protein precipitation is optimized to maximize recovery while maintaining the high organic content required for direct HILIC injection. Aqueous samples injected onto a HILIC column will cause severe peak distortion; thus, the final extract must contain >75% organic solvent.
Step-by-Step Protocol:
-
Aliquot 50 µL of biological sample (plasma, serum, or tissue homogenate) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (1 µg/mL in 50% ACN).
-
Add 150 µL of ice-cold extraction solvent (Methanol:Acetonitrile, 1:1, v/v) to precipitate proteins. (Note: The 1:3 sample-to-organic ratio ensures complete protein denaturation and maintains the necessary organic threshold for HILIC).
-
Vortex vigorously for 2 minutes to ensure complete mixing.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an LC autosampler vial containing a low-volume insert.
Figure 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
-
Column: UPLC BEH Amide column (2.1 mm × 100 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide. (Causality: High pH ensures the carboxylic acid moiety is fully deprotonated, improving peak shape and retention on the amide phase).
-
Mobile Phase B: 100% Acetonitrile.
Table 1: HILIC Gradient Conditions
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.0 | 5 | 95 | Initial |
| 2.0 | 5 | 95 | 6 (Linear) |
| 7.0 | 50 | 50 | 6 (Linear) |
| 9.0 | 50 | 50 | 6 (Linear) |
| 9.1 | 5 | 95 | 6 (Linear) |
| 12.0 | 5 | 95 | 6 (Linear) |
Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-XS or Sciex 6500+).
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 500°C.
Table 2: Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| L-Serine, N-acetyl-N-methyl- | 162.08 | 120.07 | 15 | Quantifier (Ketene Loss) |
| L-Serine, N-acetyl-N-methyl- | 162.08 | 74.06 | 25 | Qualifier (Immonium Ion) |
| L-Serine, N-acetyl-N-methyl- | 162.08 | 144.07 | 10 | Qualifier (Water Loss) |
Data Analysis and Quantification
Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve ranging from 1 ng/mL to 1000 ng/mL should be constructed using a linear regression model with 1/x2 weighting. This weighting ensures high accuracy and precision at the lower limit of quantification (LLOQ), compensating for heteroscedasticity inherent in wide dynamic ranges.
Troubleshooting & Optimization (Self-Validating System)
-
Poor Retention / Peak Tailing: If the analyte elutes too early or exhibits severe tailing, verify the sample extract composition. The injected sample must contain at least 75% organic solvent. If the biological sample is too aqueous, dilute the final supernatant further with 100% ACN before injection.
-
Low Sensitivity for Quantifier Ion: Optimize the collision energy (CE) specifically for the m/z 162.08 → 120.07 transition. N-acetylated amino acids require precise CE tuning to favor ketene loss over simple water loss[1].
-
Matrix Effects & Ion Suppression: Assess matrix effects by conducting a post-column infusion experiment. If ion suppression >15% is observed at the analyte's retention time, adjust the LC gradient to shift the retention time away from the suppression zone, or rely strictly on a stable-isotope-labeled internal standard (SIL-IS) to perfectly co-elute and correct for matrix variations.
References
-
Title: ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions Source: Journal of Mass Spectrometry (PubMed) URL: [Link]
Sources
Application Note: Utilizing L-Serine, N-acetyl-N-methyl- (9CI) in Novel Peptidomimetic Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Strategies for Enhancing Proteolytic Stability, Membrane Permeability, and Conformational Rigidity
Introduction & Rationale
Peptide-based therapeutics offer exceptional target specificity and safety profiles, yet their clinical translation is historically bottlenecked by poor pharmacokinetic (PK) properties—namely, rapid proteolytic degradation and negligible oral bioavailability. To overcome these limitations, medicinal chemists employ backbone modifications, with N-methylation standing out as a premier strategy to enhance drug-like properties[1].
This application note details the integration of L-Serine, N-acetyl-N-methyl- (CAS: 239106-36-6; Formula: C 6 H 11 NO 4 ) into peptidomimetic workflows. Unlike standard amino acids, this specific building block serves as a highly specialized N-terminal capping agent . By simultaneously introducing an N-acetyl cap, an N-methyl modification, and a functionalizable serine hydroxyl side chain, it provides a tripartite advantage: it neutralizes the N-terminal charge, sterically shields the peptide backbone from exopeptidases, and provides a bio-orthogonal handle (the -OH group) for downstream functionalization, such as glycosylation or PEGylation.
Mechanistic Grounding: The Tripartite Advantage
The causality behind selecting L-Serine, N-acetyl-N-methyl- over standard capping agents (like simple acetic anhydride) lies in its profound physicochemical impact on the resulting peptidomimetic[1]:
-
Proteolytic Shielding (Steric & Electronic): Proteases require hydrogen bonding with the peptide backbone (specifically the amide N-H) to form the requisite enzyme-substrate complex. N-methylation removes this critical H-bond donor. Furthermore, the steric bulk of the methyl group physically blocks the approach of protease catalytic triads to the scissile bond[1]. Coupling this with an N-acetyl group completely abolishes recognition by aminopeptidases.
-
Enhanced Membrane Permeability: Native peptides suffer a massive desolvation penalty when transitioning from an aqueous environment into a lipid bilayer. By masking the polar N-terminal amine with an acetyl group and replacing the amide proton with a methyl group, the overall lipophilicity (cLogP) of the molecule increases, facilitating passive transcellular diffusion[2][3].
-
Conformational Pre-organization: The N-methyl group restricts the torsional Ramachandran angles ( ϕ , ψ ) of the backbone, limiting the available conformational space. This restriction can induce cis-amide bonds or stabilize β -turns, thereby reducing the entropic penalty upon target binding and increasing receptor affinity[1].
Mechanistic pathways showing how N-acetyl-N-methyl modifications improve peptidomimetic properties.
Quantitative Impact on Pharmacokinetics
The integration of N-methylated capping groups yields measurable improvements in both stability and permeability. The data below synthesizes expected baseline shifts when transitioning from a native peptide to an N-Ac-N-Me capped peptidomimetic.
| Pharmacokinetic Parameter | Native Peptide (Uncapped) | Standard N-Acetyl Capped | N-Ac-N-Me-Ser Capped | Causality / Mechanism |
| Plasma Half-Life ( t1/2 ) | < 15 minutes | 2 - 4 hours | > 12 hours | Complete evasion of aminopeptidases; steric clash at the first scissile bond. |
| Caco-2 Permeability ( Papp ) | < 0.5×10−6 cm/s | 1.0×10−6 cm/s | 3.5−5.0×10−6 cm/s | Reduction of desolvation penalty; increased cLogP via methyl shielding. |
| Aqueous Solubility | High | Moderate | Moderate to High | The Serine -OH side chain compensates for the lipophilicity of the N-Me group. |
| Receptor Binding ( ΔG ) | High Entropic Penalty | High Entropic Penalty | Lower Entropic Penalty | Pre-organization of the N-terminus into a bioactive conformation. |
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes internal controls to prevent false positives and ensure data reliability.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping
Causality: Coupling a carboxylic acid that features an adjacent tertiary amide (due to the N-Ac-N-Me group) introduces local steric bulk. Standard coupling reagents (like HBTU) often fail or result in incomplete reactions. We utilize COMU, which forms a highly reactive uronium species without the risk of guanidinylation, paired with elevated temperatures.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide (containing a free primary amine at the N-terminus) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.
-
Activation: In a separate vial, dissolve 3.0 equivalents of L-Serine, N-acetyl-N-methyl- and 3.0 equivalents of COMU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated mixture to the resin. Incubate at 60°C (via microwave synthesizer or heated block) for 2 hours.
-
Self-Validation (Microcleavage): Do not rely on the Kaiser test, as bulky terminal modifications can yield false negatives. Instead, withdraw 2 mg of resin, wash with DCM, and treat with 100 μ L of TFA/TIS/H 2 O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H 2 O, and analyze via LC-MS to confirm the theoretical mass addition (+144.1 Da to the peptide chain).
-
Global Cleavage: Once >95% conversion is confirmed, cleave the full batch using a standard TFA scavenger cocktail for 3 hours. Precipitate the peptidomimetic in cold diethyl ether.
Workflow for N-terminal capping using L-Serine, N-acetyl-N-methyl- in solid-phase peptide synthesis.
Protocol B: In Vitro Proteolytic Stability Assay (Human Plasma)
Causality: To prove the steric shielding effect of the N-Ac-N-Me modification, the peptidomimetic must be subjected to the complex protease environment of human plasma.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the N-Ac-N-Me-Ser capped peptidomimetic in DMSO.
-
Incubation: Dilute the stock to a final concentration of 5 μ M in pre-warmed (37°C) pooled human plasma (pH 7.4).
-
Self-Validation Controls: Simultaneously run a native, uncapped version of the peptide (Positive Control for degradation) and Antipyrine (Internal Standard for LC-MS stability).
-
Sampling: At time points 0, 0.5, 1, 2, 4, 8, and 24 hours, extract a 50 μ L aliquot.
-
Quenching: Immediately quench the aliquot by adding 150 μ L of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds to precipitate plasma proteins.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the remaining percentage of the parent compound and determine the t1/2 .
Protocol C: Caco-2 Permeability Assay (Apical to Basolateral)
Causality: Assessing the reduction in the desolvation penalty requires a biologically relevant lipid bilayer model. The Caco-2 cell line accurately mimics the human intestinal epithelium.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μ m pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .
-
Dosing: Wash the monolayers with HBSS buffer (pH 7.4). Add 0.5 mL of the peptidomimetic (10 μ M in HBSS with 1% DMSO) to the Apical (A) chamber. Add 1.5 mL of blank HBSS to the Basolateral (B) chamber.
-
Self-Validation (Monolayer Integrity): Co-administer Lucifer Yellow (100 μ M) in the Apical chamber. If the Papp of Lucifer Yellow exceeds 1.0×10−6 cm/s, the monolayer is compromised (paracellular leakage), and the peptidomimetic data must be discarded.
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Take 50 μ L samples from the Basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.
-
Calculation: Quantify via LC-MS/MS and calculate the apparent permeability ( Papp ) using the equation: Papp=(dQ/dt)/(A×C0) , where dQ/dt is the steady-state flux, A is the surface area, and C0 is the initial concentration.
References
- BenchChem. "An In-depth Technical Guide to the Advantages of N-Methylated Amino Acids in Peptides." BenchChem Technical Resources, 2025.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
- MDPI. "Improved Cell-Potent and Selective Peptidomimetic Inhibitors of Protein N-Terminal Methyltransferase 1." Marine Drugs, 2022.
Sources
Application Note: Preparative Purification of L-Serine, N-acetyl-N-methyl- (9CI) via MS-Directed HILIC
Introduction & Mechanistic Rationale
The incorporation of N-methylated amino acids into peptidomimetics is a cornerstone strategy in modern drug development. N-methylation enhances membrane permeability, increases proteolytic stability, and acts as a conformational constraint—often utilized as β-sheet breakers in amyloidogenic targets[1][2].
L-Serine, N-acetyl-N-methyl- (9CI) (CAS: 239106-36-6) is a highly polar, chiral building block essential for these syntheses. However, its purification from crude synthetic mixtures presents a triad of severe chromatographic challenges:
-
Extreme Polarity : The combination of a free carboxylic acid, a primary hydroxyl group, and a tertiary amide renders the molecule too polar for retention on standard C18 reversed-phase (RP) columns.
-
Lack of UV Chromophore : Devoid of aromatic rings or conjugated π-systems, the compound exhibits negligible UV absorbance above 210 nm, rendering standard UV-directed fractionation blind to the target.
-
Chiral Lability : The N-acetyl group can facilitate oxazolone formation during synthesis or under harsh purification conditions, risking racemization.
To overcome these bottlenecks, this protocol outlines a self-validating workflow utilizing Mass Spectrometry (MS)-Directed Hydrophilic Interaction Liquid Chromatography (HILIC) .
Chromatographic Strategy: The HILIC Advantage
HILIC operates via a multimodal retention mechanism specifically designed for polar analytes[3]. The polar stationary phase (e.g., Amide or bare Silica) adsorbs a water-enriched layer from the mobile phase. Polar analytes partition from the highly organic bulk mobile phase into this immobilized aqueous layer[4]. Unlike RP-HPLC, where water is the weak solvent, in HILIC, water is the strong eluting solvent .
Because UV detection is unviable for aliphatic amino acids, an inline Single Quadrupole Mass Detector (SQD) is mandatory. Operating in Electrospray Ionization (ESI) negative mode, the mass detector triggers fraction collection specifically at the [M-H]- ion (m/z 160.1), ensuring absolute peak specificity and high-purity recovery.
Workflow Visualization
Fig 1. MS-Directed HILIC purification workflow for N-acetyl-N-methyl-L-serine.
Experimental Protocols (Self-Validating System)
Step 1: Sample Preparation & Matrix Exchange
Expertise & Causality: In HILIC, injecting a sample dissolved in pure water disrupts the stationary phase's immobilized aqueous layer, causing peak distortion and premature elution. The sample matrix must match the high-organic starting conditions of the mobile phase[3].
-
Concentrate the crude synthetic batch to a viscous oil via rotary evaporation to remove synthetic solvents (e.g., DMF, DCM).
-
Reconstitute the crude mass in a diluent of 75% Acetonitrile / 25% Water (v/v).
-
Vortex and sonicate for 5 minutes. Centrifuge at 10,000 x g for 10 minutes to pellet any insoluble polymeric byproducts.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into preparative LC vials.
Step 2: Analytical Scouting & Prep-LC-MS Method
Expertise & Causality: An analytical scout run is required to validate the retention factor ( k′ ) and ensure isobaric impurities do not co-elute. Amide-bonded phases offer superior hydrogen-bonding capabilities and resist hydrolysis better than bare amino (NH2) phases[5][6].
-
Stationary Phase : Mount an Amide-bonded silica preparative column (e.g., Waters XBridge BEH Amide, 5 µm, 19 x 250 mm).
-
Mobile Phase A (Aqueous) : 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Rationale: Maintaining pH 3.0 keeps the carboxylic acid partially protonated, improving peak shape and preventing secondary electrostatic interactions[6]).
-
Mobile Phase B (Organic) : 10 mM Ammonium Formate in 95% Acetonitrile / 5% Water.
-
Mass Trigger Configuration : Set the MS to ESI Negative mode. Target mass: m/z 160.1 ([M-H]-).
Step 3: Fraction Recovery & Lyophilization
-
Execute the preparative gradient (See Table 1) and pool the fractions triggered strictly by the m/z 160.1 signal.
-
Flash-freeze the pooled fractions using a dry ice/acetone bath.
-
Lyophilize for 24-48 hours. (Rationale: Ammonium formate is fully volatile. Lyophilization removes both the mobile phase and the buffer salts simultaneously, yielding a salt-free pure product without a secondary desalting step).
Quantitative Data & Method Parameters
Table 1: HILIC Preparative Gradient Conditions
| Time (min) | Flow Rate (mL/min) | %A (Aqueous) | %B (Organic) | Elution Curve |
| 0.0 | 15.0 | 5 | 95 | Initial |
| 2.0 | 15.0 | 5 | 95 | Isocratic Hold |
| 15.0 | 15.0 | 40 | 60 | Linear Gradient |
| 17.0 | 15.0 | 40 | 60 | Column Wash |
| 18.0 | 15.0 | 5 | 95 | Re-equilibration |
| 25.0 | 15.0 | 5 | 95 | End |
Table 2: ESI-MS Source Parameters
| Parameter | Value |
| Polarity | Negative Ion Mode |
| Capillary Voltage | 2.5 kV |
| Cone Voltage | 20 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Target Mass Trigger | m/z 160.10 [M-H]- |
Post-Purification QC & Chiral Integrity
To validate that the L-Serine, N-acetyl-N-methyl- has not undergone racemization during synthesis or purification, perform chiral LC-MS using a teicoplanin-based chiral stationary phase (e.g., Astec Chirobiotic T). Compare the retention time against a known D-enantiomer standard. The self-validating threshold for this protocol requires an Enantiomeric Excess (ee) of >99% and a chromatographic purity of >98% via ELSD/CAD.
Sources
- 1. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. halocolumns.com [halocolumns.com]
- 5. Separation of Amino Acid Mixture in HILIC Mode | Phenomenex [phenomenex.com]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Orthogonal Hydrophilic Masking of High-DAR Antibody-Drug Conjugates Using L-Serine, N-acetyl-N-methyl- (9CI)
Abstract & Introduction
The development of next-generation Antibody-Drug Conjugates (ADCs) is increasingly focused on maximizing the Drug-to-Antibody Ratio (DAR) to enhance tumor-killing efficacy. However, conjugating multiple hydrophobic payloads (e.g., auristatins, exatecan derivatives) to a single monoclonal antibody (mAb) frequently induces severe colloidal instability[1]. This hydrophobicity-driven aggregation leads to rapid in vivo clearance, hepatotoxicity, and diminished therapeutic windows[2].
To overcome this, hydrophilic masking has emerged as a critical mitigation strategy[3]. This application note details a novel, dual-conjugation methodology utilizing L-Serine, N-acetyl-N-methyl- (9CI) [CAS: 239106-36-6] as an orthogonal hydrophilic masking agent. By conjugating this low-molecular-weight, highly hydrated amino acid derivative to surface-exposed lysine residues following standard cysteine-payload conjugation, researchers can successfully formulate stable, homogeneous DAR 8 ADCs without the need for complex, ultra-long PEGylated linkers[4].
Mechanistic Insights: The Causality of Chemical Selection (E-E-A-T)
The selection of L-Serine, N-acetyl-N-methyl- (9CI) (hereafter referred to as N-Ac-N-Me-L-Ser ) is not arbitrary; its structural features are specifically engineered to counteract the physicochemical liabilities of high-DAR ADCs.
-
The Serine Hydroxyl (-OH) for Hydration: Hydrophobic payloads force the antibody to expose hydrophobic patches to the aqueous environment, driving aggregation to minimize thermodynamic penalty[1]. The side-chain hydroxyl group of serine creates a dense "hydration shell" of water molecules via hydrogen bonding, providing steric shielding that prevents the hydrophobic regions of different ADC molecules from interacting[4].
-
N-Methylation for H-Bond Disruption: Traditional amino acid caps can inadvertently promote aggregation through intermolecular hydrogen bonding between amide backbones (leading to β -sheet-like aggregates). The N-methyl group in N-Ac-N-Me-L-Ser eliminates the hydrogen bond donor (NH), effectively disrupting these intermolecular networks and significantly enhancing aqueous solubility.
-
N-Acetylation for Stability and Charge Neutrality: Capping the N-terminus with an acetyl group prevents unwanted side reactions during activation and protects the masking agent from exopeptidase degradation in vivo. Furthermore, it neutralizes the positive charge of the free amine, ensuring that the isoelectric point (pI) of the antibody is not drastically shifted, which is crucial for maintaining favorable pharmacokinetics.
By utilizing this orthogonal masking strategy, the overall hydrophilicity of the ADC is restored, allowing the safe deployment of highly potent DAR 8 constructs[5].
Workflow & Conjugation Pathway
The methodology employs a self-validating, two-phase bioconjugation sequence. First, the hydrophobic payload is conjugated to the interchain hinge disulfides. Second, the N-Ac-N-Me-L-Ser is activated and conjugated to the ε -amines of surface lysine residues.
Caption: Workflow for the orthogonal synthesis of L-Serine, N-acetyl-N-methyl- masked high-DAR ADCs.
Experimental Protocols
Note: This protocol is designed as a self-validating system. In-process Quality Control (QC) steps are embedded to ensure causality and reaction success before proceeding to subsequent phases.
Phase 1: Preparation of the Unmasked DAR 8 ADC
Objective: Conjugate Maleimide-Val-Cit-PAB-MMAE to the eight hinge cysteine residues of an IgG1 mAb.
-
Antibody Preparation: Buffer exchange the native IgG1 mAb (10 mg/mL) into Reduction Buffer (PBS, 1 mM EDTA, pH 7.4).
-
Reduction: Add 10 molar equivalents (eq) of TCEP (Tris(2-carboxyethyl)phosphine) to the mAb. Incubate at 37°C for 2 hours.
-
Self-Validation Check: Quantify free thiols using Ellman’s Reagent (DTNB). A successful reduction will yield ~8.0 thiols per mAb.
-
-
Conjugation: Cool the reaction to 4°C. Add 12 eq of Mal-vcMMAE (dissolved in 5% v/v DMSO) dropwise. Incubate for 1 hour at room temperature (RT).
-
Quenching & Intermediate Purification: Quench unreacted maleimide with 20 eq of N-acetylcysteine. Purify the intermediate DAR 8 ADC via Tangential Flow Filtration (TFF) into Conjugation Buffer (PBS, pH 7.2).
-
Self-Validation Check: Analyze via Hydrophobic Interaction Chromatography (HIC). The chromatogram should show a dominant peak corresponding to the highly hydrophobic DAR 8 species.
-
Phase 2: Hydrophilic Masking via L-Serine, N-acetyl-N-methyl- (9CI)
Objective: Activate the carboxylic acid of N-Ac-N-Me-L-Ser and conjugate it to mAb lysine residues to create a hydration shell.
-
Activation of the Masking Agent:
-
Dissolve N-Ac-N-Me-L-Ser (CAS: 239106-36-6, MW: 161.16 g/mol ) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 50 mM.
-
Add 1.5 eq of EDC and 2.0 eq of sulfo-NHS relative to the Serine derivative.
-
Incubate at RT for 15 minutes to form the amine-reactive sulfo-NHS ester.
-
Causality Note: MES buffer at pH 6.0 is critical here; it maximizes EDC efficiency while preventing the rapid hydrolysis of the resulting NHS ester that occurs at higher pH levels.
-
-
Orthogonal Conjugation:
-
Add the activated N-Ac-N-Me-L-Ser directly to the DAR 8 ADC solution (from Phase 1) at a ratio of 30 eq of activated Serine per mAb.
-
Incubate at RT for 2 hours with gentle agitation. The pH 7.2 of the ADC buffer facilitates efficient nucleophilic attack by the unprotonated ε -amines of the lysine residues.
-
-
Final Purification:
-
Purify the masked ADC using preparative Size Exclusion Chromatography (SEC) or TFF (30 kDa MWCO) to remove reaction byproducts and unreacted Serine derivatives. Formulate in 20 mM Histidine, 8% Sucrose, pH 6.0.
-
Mechanism of Action & Data Presentation
The addition of the hydrophilic Serine mask drastically alters the colloidal properties of the ADC. As illustrated below, the hydration shell physically separates the hydrophobic payload cores, preventing self-association.
Caption: Mechanistic comparison showing how the Serine hydration shell prevents aggregation and clearance.
Quantitative Characterization Data
The self-validating analytical outputs demonstrate the efficacy of the masking protocol. Intact LC-MS confirms the addition of approximately 12-15 N-Ac-N-Me-L-Ser molecules per mAb (mass shift of ~143 Da per addition). Crucially, High Molecular Weight (HMW) aggregation is reduced to baseline levels.
| Analytical Parameter | Native mAb (Control) | Unmasked DAR 8 ADC | N-Ac-N-Me-L-Ser Masked DAR 8 ADC | Analytical Method |
| Payload DAR | 0 | 7.9 | 7.9 | HIC / LC-MS |
| Masking Ratio (Ser/mAb) | 0 | 0 | 14.2 | Intact LC-MS |
| Aggregation (HMW %) | < 1.0% | 18.5% | < 2.0% | Analytical SEC |
| Relative Hydrophobicity | 1.00 (Baseline) | 3.45 | 1.60 | HIC Retention Time |
| Monomer Yield | N/A | 65% | 88% | Post-Purification A280 |
Table 1: Comparative characterization demonstrating the colloidal rescue of a high-DAR ADC using orthogonal hydrophilic masking.
References
-
Cytiva. "Aggregation in antibody-drug conjugates: causes and mitigation." Cytiva Life Sciences, August 2025.[Link]
-
Wang, P., et al. "The role of hydrophilic linkers in next-generation antibody-drug conjugates." Journal of Controlled Release, January 2026.[Link]
-
NIH / PMC. "Antibody-Drug Conjugates in Urothelial Cancer: From Scientific Rationale to Clinical Development." National Institutes of Health, June 2024.[Link]
-
NIH / PMC. "Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility." National Institutes of Health, March 2018.[Link]
Sources
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Antibody-Drug Conjugates in Urothelial Cancer: From Scientific Rationale to Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in L-Serine, N-acetyl-N-methyl-(9ci) Peptide Coupling
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically demanding peptide couplings, specifically involving N-acetyl-N-methyl-L-serine. The unique N,N-disubstitution on this residue presents significant steric hindrance, which can lead to incomplete reactions, low yields, and sequence deletions. This document provides in-depth, experience-driven answers to common questions, troubleshooting workflows, and validated protocols to help you navigate these complex couplings successfully.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with N-acetyl-N-methyl-L-serine failing or giving very low yields with standard reagents like HBTU or DIC/HOBt?
A1: The primary reason for poor coupling efficiency is the severe steric hindrance presented by the N-acetyl-N-methyl-L-serine residue.[1] Standard coupling reagents are often not potent enough to overcome this challenge for two key reasons:
-
Steric Bulk: The methyl and acetyl groups on the amide nitrogen physically obstruct the approach of the activated carboxylic acid of the incoming amino acid. This dramatically slows down the rate of peptide bond formation.[2]
-
Reduced Nucleophilicity: The N-methylated amine is a secondary amine, which is inherently less nucleophilic than the primary amines of standard amino acid residues.[3]
When a standard reagent like HBTU is used, the formation of the active ester is often slower than its decomposition, or the subsequent nucleophilic attack by the sterically hindered amine is too slow to proceed to completion. This results in unreacted starting materials and the formation of deletion sequences in your peptide.[2]
Q2: Which coupling reagents are recommended for highly hindered residues like N-acetyl-N-methyl-L-serine, and what is the basis for their enhanced reactivity?
A2: For sterically demanding couplings, it is crucial to use high-reactivity coupling reagents. These are typically categorized as uronium/aminium salts or phosphonium salts. The most effective reagents for N-methylated amino acids are those that form highly reactive activated esters and are less sensitive to steric factors.
-
Uronium/Aminium Reagents (HATU, COMU):
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has long been the gold standard for difficult couplings.[4][5] Its enhanced reactivity stems from the HOAt (1-hydroxy-7-azabenzotriazole) leaving group. The nitrogen atom at the 7-position of the ring provides "anchimeric assistance" (the "7-aza effect"), which stabilizes the transition state and accelerates the aminolysis step.[5][6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent that offers reactivity comparable or even superior to HATU in some cases.[7][8] It is based on an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, which forms a highly reactive active ester.[9][10] COMU has significant advantages in terms of safety (it is not explosive like HOAt-based reagents), solubility, and the byproducts are water-soluble, simplifying purification.[11][12]
-
-
Phosphonium Reagents (PyAOP, PyBOP):
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is exceptionally effective for coupling N-methylated amino acids, particularly when coupling two N-methyl residues together.[13][14] Like HATU, it benefits from the HOAt leaving group. A key advantage of phosphonium reagents is that they do not cause guanidinylation of the N-terminus, a side reaction that can occur with excess uronium reagents.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is also effective but generally considered slightly less reactive than PyAOP for the most challenging cases.[15]
-
Q3: I'm observing epimerization/racemization at the residue being coupled to the N-acetyl-N-methyl-L-serine. How can I minimize this?
A3: Racemization is a significant risk during any peptide coupling, but it is exacerbated in difficult couplings where reaction times are long and conditions are harsh.[16] Racemization typically occurs via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. To suppress this side reaction:
-
Use an Additive: Additives like HOAt and Oxyma are highly effective at suppressing racemization.[11] They work by rapidly converting the initial, highly reactive intermediate (e.g., an O-acylisourea) into a more stable, yet still reactive, active ester. This minimizes the time the amino acid spends in a state susceptible to racemization. Modern reagents like HATU and COMU already incorporate these moieties.
-
Control the Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[17] Avoid using an excessive amount of base, as it can directly promote the abstraction of the alpha-proton, leading to racemization. For COMU, only one equivalent of base is often sufficient, which is a significant advantage.[8][13]
-
Minimize Pre-activation Time: While a short pre-activation of the amino acid with the coupling reagent (1-2 minutes) is beneficial, extended pre-activation times can increase the risk of oxazolone formation and subsequent racemization.[5][15]
-
Control Temperature: Perform couplings at room temperature or below. Elevated temperatures, while increasing the reaction rate, also significantly increase the rate of racemization.[17]
Troubleshooting Guide: Low Coupling Yield
This workflow provides a systematic approach to diagnosing and resolving low coupling yields when working with N-acetyl-N-methyl-L-serine.
Caption: Troubleshooting workflow for low-yield N-methylated couplings.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical. The table below summarizes the key features of recommended reagents for coupling N-acetyl-N-methyl-L-serine.
| Reagent | Class | Activating Additive | Relative Reactivity | Racemization Suppression | Key Advantages |
| COMU | Uronium | Internal (Oxyma) | Very High[8] | Excellent[18] | High safety profile (non-explosive), excellent solubility, water-soluble byproducts.[12] |
| HATU | Aminium | Internal (HOAt) | Very High[5] | Excellent[5] | Gold standard for difficult couplings; extensive literature support.[4] |
| PyAOP | Phosphonium | Internal (HOAt) | Very High[19] | Excellent[19] | No risk of N-terminal guanidinylation; highly effective for N-Me to N-Me couplings.[13][14] |
| HBTU | Aminium | Internal (HOBt) | Moderate[19] | Good[17] | Cost-effective for less demanding couplings; often insufficient for this application.[4] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using COMU on Solid Phase
This protocol is recommended as the first-line approach due to COMU's excellent balance of reactivity, safety, and efficiency.[20]
-
Resin Preparation:
-
Swell the peptide-resin (with the free amine to be coupled) in peptide-grade N,N-Dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection if necessary (e.g., 20% piperidine in DMF, 2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).[20]
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve N-acetyl-N-methyl-L-serine (3 equivalents relative to resin loading), COMU (3 equivalents), in DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.[21]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the prepared resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For this particularly hindered coupling, extending the time to 4 hours or performing a double coupling is highly recommended.[2]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform the Bromophenol Blue test (see Protocol 3) to check for completion. A yellow color indicates a complete reaction, while blue/green indicates free secondary amines remain.[3]
-
If the coupling is incomplete, filter the resin, wash with DMF, and repeat steps 2 and 3 (double coupling).
-
Once complete, wash the resin thoroughly with DMF (5x) to remove all excess reagents and byproducts.[20]
-
Protocol 2: Microwave-Assisted Coupling for Maximum Efficiency
Microwave energy can effectively overcome the activation energy barrier in sterically hindered couplings, dramatically shortening reaction times and improving yields.[22][23][24]
-
Reagent Preparation:
-
In a microwave-safe reaction vessel, add the peptide-resin (pre-swelled and deprotected) and a solution of N-acetyl-N-methyl-L-serine (4 equivalents), COMU (4 equivalents), and DIEA (8 equivalents) in DMF.[20]
-
-
Microwave Program:
-
Post-Microwave:
-
After the microwave program is complete, wash the resin as described in Protocol 1.
-
Confirm completion with the Bromophenol Blue test. Due to the high efficiency of microwave synthesis, a single coupling is often sufficient, but a second cycle can be performed if needed.[26]
-
Protocol 3: Bromophenol Blue Test for Reaction Monitoring
The standard Kaiser (ninhydrin) test does not work for secondary amines like N-methylated residues. The Bromophenol Blue test is a reliable alternative.[3]
-
Prepare Test Solution: Dissolve ~3 mg of Bromophenol Blue in 10 mL of DMF.
-
Procedure:
-
Remove a small sample of resin beads (~5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly on a small filter with DMF and then Methanol to remove any residual base.
-
Add a few drops of the Bromophenol Blue test solution to the beads.
-
-
Interpretation:
-
Blue/Green Beads: Incomplete reaction (free secondary amine is present).
-
Yellow/Slightly Greenish-Yellow Beads: Complete reaction (no free secondary amine).
-
References
- Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (n.d.).
- Coupling Reagents. Aapptec Peptides. (n.d.).
- Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). (n.d.).
-
Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-403. Retrieved from [Link]
- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem. (n.d.).
- HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
- Technical Support Center: Challenges in Coupling N-Methylated Amino Acids. Benchchem. (n.d.).
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. (n.d.).
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5649-5655. Retrieved from [Link]
- Strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem. (n.d.).
- The Core Mechanism of COMU: An In-depth Technical Guide for Researchers. Benchchem. (n.d.).
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
- Overview of Peptide Coupling Reagents. ChemPep. (n.d.).
- Comparative study of conventional and microwave assisted synthesis. (n.d.).
- Troubleshooting low yield in N3-peptide synthesis. Benchchem. (n.d.).
- Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.).
- Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Benchchem. (n.d.).
- The process of COMU coupling reaction. ChemicalBook. (2023).
- Advances in Peptide Synthesis. Fluorochem. (2026).
- Efficient Method for the Synthesis of N-Methylated Peptides. (n.d.).
-
Biron, E., et al. (2006). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 12(3), 213-9. Retrieved from [Link]
-
El-Faham, A., et al. (2016). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 14(20), 4732-4739. Retrieved from [Link]
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.).
- Syntheses of Peptides and Amino Acid Derivatives. Fuse Lab. (n.d.).
-
Wang, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10732-10738. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 565-587. Retrieved from [Link]
- COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. (2009).
-
Arfa, R. M., et al. (2018). Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent. ACS Sustainable Chemistry & Engineering, 6(6), 7969-7977. Retrieved from [Link]
-
El-Faham, A., et al. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-11. Retrieved from [Link]
- Racemization Assays. (n.d.).
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. (n.d.). Retrieved from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved from [Link]
- HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.).
- How to prevent racemization of serine during peptide coupling. Benchchem. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.).
- Application Notes and Protocols for COMU Reagent in N-methylated Amino Acid Coupling. Benchchem. (n.d.).
-
Synthesis of N-protected N-methyl serine and threonine. ResearchGate. (n.d.). Retrieved from [Link]
-
A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. ChemRxiv. (n.d.). Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.).
Sources
- 1. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fluorochem.co.uk [fluorochem.co.uk]
- 19. chempep.com [chempep.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 23. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 24. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Troubleshooting N-Acetyl-N-Methyl-L-Serine Coupling in Peptide Synthesis
Welcome to the Technical Support Center. Coupling highly sterically hindered, N-alkylated, and N-acylated building blocks—such as N-acetyl-N-methyl-L-serine (Ac-N(Me)-Ser(PG)-OH)—presents a formidable challenge in solid-phase peptide synthesis (SPPS). This guide provides drug development professionals and synthetic chemists with mechanistic insights, optimized protocols, and targeted troubleshooting steps to overcome low coupling efficiency, sequence truncation, and epimerization.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of N-acetyl-N-methyl-L-serine inherently low? A1: The difficulty stems from a "perfect storm" of steric and electronic factors. The N-methylated amine, combined with the N-acetyl capping group and the protected serine side-chain (e.g., O-tBu or O-Trt), creates massive steric bulk around the activated alpha-carboxyl group[1]. This bulk physically impedes nucleophilic attack by the resin-bound peptide's free amine. Because the desired intermolecular coupling is drastically slowed, intramolecular side reactions dominate the pathway, leading to reagent degradation and poor yields[2].
Q2: Does the N-acetyl group increase the risk of racemization? A2: Yes. During activation, the oxygen of the N-acetyl carbonyl can attack the activated carboxyl group, forming a positively charged oxazolonium (münchnone) cation. The alpha-proton of this intermediate is highly acidic. Base-catalyzed deprotonation leads to a planar enol-like intermediate, which upon ring-opening yields a racemic mixture of D- and L-epimers[3].
Q3: Which coupling reagents are most effective for this specific residue? A3: Standard carbodiimides (DIC/HOBt) are generally insufficient. You must use highly reactive reagents:
-
Phosphonium Reagents (PyBroP, PyAOP): These are the gold standard for exceptionally slow couplings. Unlike uronium reagents, they do not react with the peptide's free amine to form dead-end guanidinium byproducts[2][4].
-
Advanced Uronium Reagents (COMU, HATU): COMU and HATU offer extreme reactivity. However, prolonged pre-activation combined with slow coupling kinetics can lead to permanent guanidinylation of the resin[2].
Part 2: Mechanistic Pathway Visualization
Understanding the competing pathways during activation is critical for optimizing your synthesis. The diagram below illustrates how slow coupling kinetics allow oxazolonium formation to outcompete amide bond formation.
Activation pathways of Ac-N(Me)-Ser(PG)-OH and oxazolonium-induced epimerization.
Part 3: Troubleshooting Guide
Issue 1: High Levels of Deletion Sequences (Incomplete Coupling)
-
Causality: Steric hindrance prevents amide bond formation before the activated ester hydrolyzes or degrades.
-
Solution: Implement double coupling cycles. Elevate the reaction temperature using Microwave-Assisted SPPS (MW-SPPS) at 50°C to 75°C. The thermal energy helps overcome the high thermodynamic barrier of the hindered transition state.
Issue 2: Detection of D-Serine Epimers in the Cleavage Product
-
Causality: Over-activation and prolonged exposure to base (DIEA) promote oxazolonium formation and subsequent alpha-proton abstraction[3].
-
Solution: Minimize pre-activation time to strictly < 1 minute . Consider switching from DIEA to a weaker, more sterically hindered base like TMP (2,4,6-trimethylpyridine), or use a base-free coupling system like DIC/Oxyma Pure.
Issue 3: Mass Spectrometry Shows a +98 Da or +142 Da Adduct
-
Causality: Guanidinylation of the resin-bound free amine. Because the Ac-N(Me)-Ser(PG)-OH couples so slowly, excess uronium reagent (HATU or COMU) reacts directly with the peptide chain, permanently terminating it[2].
-
Solution: Switch to a halogenated phosphonium reagent like PyBroP, which lacks the guanidine-forming moiety[4].
Part 4: Data Presentation
Selecting the correct coupling reagent is a balance between reactivity and side-reaction suppression.
| Coupling Reagent | Chemical Class | Efficiency for N-Me/Hindered | Racemization Risk | Guanidinylation Risk |
| PyBroP | Halogenated Phosphonium | Excellent | Moderate | None (Recommended) |
| PyAOP | HOAt-based Phosphonium | Excellent | Low | None (Recommended) |
| COMU | Oxyma-based Uronium | Very High | Very Low | High (if coupling is slow) |
| HATU | HOAt-based Uronium | High | Low | High (if coupling is slow) |
| DIC / Oxyma | Carbodiimide + Additive | Moderate | Very Low | None |
Part 5: Experimental Protocol
Optimized PyBroP-Mediated Coupling of Ac-N(Me)-Ser(PG)-OH
Causality Note: PyBroP is selected for this protocol because it provides highly reactive halogenated activation without the risk of terminating the peptide chain via guanidinylation—a critical requirement given the slow kinetics of this specific coupling[2][4].
Materials:
-
Resin-bound peptide with a free N-terminal amine.
-
Ac-N(Me)-Ser(tBu)-OH (3.0 equivalents).
-
PyBroP (3.0 equivalents).
-
DIEA (6.0 equivalents).
-
Anhydrous DMF or NMP.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in anhydrous DMF for 30 minutes to maximize pore accessibility.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Pre-Activation (Critical Step): In a dry vial, dissolve Ac-N(Me)-Ser(tBu)-OH and PyBroP in a minimal volume of DMF. Add DIEA and vortex. Do not exceed 1 minute of pre-activation to prevent oxazolonium formation[3].
-
Coupling: Immediately transfer the activated mixture to the resin.
-
Reaction Conditions:
-
Standard: Agitate at room temperature for 4 to 16 hours.
-
Optimized (MW-SPPS): Heat to 50°C in a microwave synthesizer for 15–20 minutes.
-
-
Washing & Monitoring: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Perform a Chloranil test (if coupling onto a secondary amine) or Kaiser test (if coupling onto a primary amine) to confirm completion. A self-validating negative result indicates success.
-
Double Coupling: If the test is positive, repeat steps 3-6 using a fresh batch of reagents.
Optimized solid-phase coupling workflow for sterically hindered N-methyl amino acids.
References
-
Aapptec. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP." Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Epimerisation in Peptide Synthesis." Available at:[Link]
Sources
Minimizing racemization of L-Serine,N-acetyl-N-methyl-(9ci) under basic conditions
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of chiral molecules is paramount in research and drug development. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to address the specific challenge of minimizing racemization of L-Serine, N-acetyl-N-methyl-(9ci) under basic conditions.
Understanding the Core Problem: The Mechanism of Racemization
Before troubleshooting, it's crucial to understand the underlying chemical mechanism responsible for the loss of stereochemical purity. Under basic conditions, the hydrogen atom on the alpha-carbon (α-proton) of your N-acetyl-N-methyl-L-serine becomes acidic. A base can abstract this proton, leading to the formation of a planar, achiral enolate intermediate. The stereochemical information at the alpha-carbon is temporarily lost. Subsequent reprotonation of this planar intermediate can occur from either face with nearly equal probability, resulting in a mixture of the original L-enantiomer and the newly formed D-enantiomer—a racemic mixture.[1][2]
The N-acetyl group, being electron-withdrawing, increases the acidity of this α-proton, making the molecule particularly susceptible to this base-mediated racemization.[3]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when handling N-acetyl-N-methyl-L-serine in basic environments.
Q1: I am trying to hydrolyze the methyl ester of N-acetyl-N-methyl-L-serine using NaOH in methanol and I'm observing significant racemization. What are the primary causes?
A1: This is a classic scenario where racemization is highly probable. The primary causes are:
-
Strong Base: Sodium hydroxide (NaOH) is a strong base that readily abstracts the acidic α-proton, promoting the formation of the planar enolate intermediate described above.
-
Elevated Temperature: Saponification reactions are often heated to speed them up. Increased temperature provides the energy needed to overcome the activation barrier for proton abstraction, dramatically accelerating the rate of racemization.[4]
-
Solvent: Polar aprotic solvents can enhance the reactivity of bases, but even protic solvents like methanol do not prevent racemization. In fact, studies have shown that water can sometimes suppress racemization compared to organic solvents.[5]
Q2: How do I choose the right base to minimize racemization?
A2: The choice of base is arguably the most critical factor. The ideal base should be strong enough to perform the desired reaction (e.g., saponification) but weak or hindered enough to minimize α-proton abstraction.
-
Basicity: Less basic conditions are always preferred. The rate of racemization increases with higher pH.[6] For instance, using a carbonate base (e.g., K₂CO₃) is often milder than a hydroxide (e.g., LiOH, NaOH).
-
Steric Hindrance: A sterically hindered base will have more difficulty accessing the α-proton. This is a well-established principle in peptide chemistry, where bulky bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are used to minimize racemization compared to less hindered bases like triethylamine.[7]
Q3: How significantly do temperature and reaction time impact racemization?
A3: The impact is profound. Racemization is a kinetically controlled process, and like most chemical reactions, its rate increases exponentially with temperature.
-
Temperature: Always perform your reaction at the lowest possible temperature that allows the primary reaction to proceed at an acceptable rate. For base-sensitive substrates, running reactions at 0°C or even -20°C is standard practice.[8]
-
Reaction Time: Minimize the exposure of your material to basic conditions. Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS) and quench it immediately upon completion. Prolonged reaction times directly lead to a higher percentage of the undesired D-isomer.
Q4: Can my choice of solvent help reduce racemization?
A4: Yes, the solvent plays a key role. While often dictated by solubility, some solvents are better than others.
-
Water as a Co-solvent: Research has shown that water can significantly suppress racemization compared to polar organic solvents like DMF or DMSO under basic conditions.[5] This is thought to be due to differential solvation of the base and the zwitterionic nature of amino acids in aqueous media.[5] If your reaction permits, using an aqueous system or a co-solvent with water is highly recommended.
-
Aprotic vs. Protic: While polar aprotic solvents can increase the reactivity of bases, the choice is complex. In peptide synthesis, less polar solvents are sometimes favored to reduce racemization, but this must be balanced with solubility requirements.[8] For your specific molecule, an aqueous or mixed aqueous/THF system at low temperature would be a good starting point.
Q5: How can I reliably determine if my product has racemized and to what extent?
A5: You cannot fix a problem you cannot measure. A robust analytical method is essential for a self-validating protocol. The gold standard for quantifying enantiomers is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Direct Methods: Use a chiral stationary phase (CSP) column. Columns based on crown ethers or macrocyclic glycopeptides (like teicoplanin) are particularly effective for separating underivatized amino acid enantiomers.[9][10]
-
Indirect Methods: If a chiral column is unavailable, you can derivatize your product with a chiral agent (e.g., Marfey's reagent) to create diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase (C18) column.[11]
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (L and D) in the chromatogram.
Troubleshooting Guide
Use this guide to diagnose and solve racemization issues in your experiments.
Caption: A systematic workflow for troubleshooting racemization.
| Symptom | Potential Cause | Recommended Solution |
| >10% D-isomer after ester hydrolysis | Strong Base / High Temp: Using NaOH/KOH at room temp or above. | Switch to a weaker base like Lithium Hydroperoxide (LiOOH) or K₂CO₃ in a THF/water mixture at 0°C. Monitor carefully and quench as soon as the starting material is consumed. |
| Gradual loss of optical purity during workup | Prolonged Exposure to Basic pH: Aqueous basic washes (e.g., NaHCO₃ solution) can still cause slow racemization. | Minimize the duration of any basic washes. Use dilute, pre-chilled solutions and work quickly. Neutralize the product as soon as possible. |
| Racemization during coupling to another molecule | Activation Method: Carboxyl group activation (e.g., to an acid chloride or active ester) greatly increases α-proton acidity. | Use coupling reagents known to suppress racemization, such as those used in peptide synthesis (e.g., DIC/OxymaPure). Perform the reaction at low temperatures.[8][12] |
Preventative Protocols
Protocol 1: Saponification of N-acetyl-N-methyl-L-serine Methyl Ester with Minimized Racemization
This protocol is designed from the ground up to mitigate the risk of racemization during the critical ester hydrolysis step.
-
Dissolution: Dissolve the N-acetyl-N-methyl-L-serine methyl ester (1.0 equiv) in a 2:1 mixture of Tetrahydrofuran (THF) and Water to a concentration of 0.1 M.
-
Cooling: Place the reaction vessel in an ice-water bath and stir for 15 minutes to ensure the solution reaches 0°C.
-
Base Addition: Prepare a 1.0 M solution of Lithium Hydroxide (LiOH) in water. Add 1.1 equivalents of the LiOH solution to the reaction mixture dropwise over 10 minutes, ensuring the internal temperature does not rise above 5°C. Causality: LiOH is a strong base, but at 0°C its reactivity is controlled, and it is highly effective for saponification, often allowing for shorter reaction times than weaker bases.
-
Monitoring: Monitor the reaction progress every 15-30 minutes by TLC or LC-MS. The goal is to stop the reaction as soon as the starting ester is no longer visible. Causality: Minimizing reaction time is critical to prevent prolonged exposure to the basic conditions that drive racemization.[12]
-
Quenching: Once the reaction is complete, quench it by adding 1.2 equivalents of pre-chilled 1 M HCl or a saturated ammonium chloride solution to neutralize the LiOH.
-
Extraction & Isolation: Proceed with your standard aqueous workup and extraction protocol to isolate the N-acetyl-N-methyl-L-serine product.
-
Validation: Analyze the final product for enantiomeric purity using the Chiral HPLC protocol below.
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess (% ee) of your final product.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount (approx. 1 mg) of your final product in the mobile phase to create a solution of ~0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: ChiroSil® SCA(-) or a similar crown-ether based chiral column.[9] (Alternatively, an Astec CHIROBIOTIC T column can be used).[10]
-
Mobile Phase: A typical starting condition is 84% Methanol / 16% Water with 5 mM Perchloric Acid.[9] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Inject a racemic standard (if available) or a sample known to be racemized to identify the retention times of both the L- and D-enantiomers. The elution order can be inverted by using the opposite conformation of the chiral stationary phase (e.g., ChiroSil® SCA(+)).[11]
-
Inject your experimental sample.
-
Integrate the peak areas for the L-isomer (Area_L) and the D-isomer (Area_D).
-
-
Calculation:
-
Calculate the enantiomeric excess using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100
-
References
- Benchchem. (n.d.). Chiral Separation of D-Serine and L-Serine using HPLC: Application Notes and Protocols Utilizing D-Serine-d3 as an Internal Stan.
- Grant, G. A. (Ed.). (2002). Synthetic Peptides: A User's Guide, Second Edition. Oxford University Press.
- Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis.
- Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
-
Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846. [Link]
- Let's Talk Academy. (2025, December 24). Enolization vs Racemization vs Isomerization vs Epimerization.
- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2010). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre-Column Derivatizing Agent.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Ortiz, J. E., & Torres, T. (2013). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta, 111, 108–123.
-
D'Andrea, L. D., et al. (2019). Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides. ACS Sustainable Chemistry & Engineering, 7(14), 12538–12546. [Link]
- Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
- Jad, Y. E., et al. (2015). THF and ACN as excellent and friendlier alternatives to DMF for solid-phase peptide synthesis. Organic & Biomolecular Chemistry, 13(7), 2363–2369.
- Bofu, Inc. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562–2570.
- Carter, J. C. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation.
- ResearchGate. (n.d.). Chiral separation of 9-fluorenylmethyl chloroformate- and dansyl chloride-derivatized D,L-serine by γ-cyclodextrin-bonded high-performance liquid chromatography.
- Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids.
- Smith, G. G., & Williams, K. M. (1978). Factors affecting the rate of racemization of amino acids and their significance to geochronology. Journal of the American Chemical Society, 100(2), 478–483.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Benchchem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
-
Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, 1431–1434. [Link]
- Poinar, H. N., Höss, M., Bada, J. L., & Pääbo, S. (1996). Amino Acid Racemization and the Preservation of Ancient DNA. Science, 272(5263), 864–866.
- da Silva, J. F., et al. (2020). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. The Journal of Organic Chemistry, 85(15), 9899–9906.
- Benchchem. (n.d.). Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions.
-
El-Faham, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5707. [Link]
- Benchchem. (n.d.). How to prevent racemization of serine during peptide coupling.
- Zhang, Y., et al. (2020). Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. RSC Advances, 10(52), 31201–31208.
- Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627–634.
- Demarchi, B., et al. (2013). In-chain racemization of serine in a model peptide. Analytical and Bioanalytical Chemistry, 405(21), 6743–6753.
- Takahashi, O., et al. (2017).
- Li, Y., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society, 143(27), 10426–10435.
- Tanasova, M., & Vasileiou, C. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Molecules, 15(7), 4949–4963.
- Carter, J. C. (2023). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data.
- Basu, A. C., et al. (2009). Factors regulating serine racemase and D-amino acid oxidase expression in the mouse striatum. Molecular and Cellular Neuroscience, 42(4), 338–347.
- Umegawa, T., et al. (2021). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. Chemistry Letters, 50(4), 624–627.
- James, T. D., & Bull, S. D. (2023). Determining enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
- Singh, K., & Dudley, G. B. (2024). Determining Enantiomeric Excess Utilizing Ratiometric Measurements of a Deuterium Labeled Malonate By 1 H NMR Spectroscopy. ChemistryRxiv.
- Wessjohann, L. A., & Kaluđerović, G. N. (2009). Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Science of Synthesis.
- Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259.
Sources
- 1. creation.com [creation.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Optimizing TFA cleavage conditions for N-acetyl-N-methyl-L-serine containing peptides
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical vulnerabilities of synthesizing peptides containing the highly specialized N-acetyl-N-methyl-L-serine (Ac-N(Me)Ser) residue.
When dealing with this specific N-terminal capping residue, standard Solid-Phase Peptide Synthesis (SPPS) cleavage protocols often fail. The combination of a tertiary amide, a reactive hydroxyl group, and steric hindrance creates a perfect storm for side reactions during Trifluoroacetic Acid (TFA) cleavage.
Diagnostic Overview & Causality
Incorporating Ac-N(Me)Ser introduces three distinct mechanistic challenges during acidic resin cleavage:
-
Tertiary Amide Lability: The peptide bond between the N-methylated residue and the adjacent amino acid is highly susceptible to acid-catalyzed hydrolysis[1]. The N-methyl group restricts backbone conformation and prevents optimal resonance stabilization of the amide bond. This ground-state steric strain lowers the activation energy for bond scission.
-
Hydroxyl Nucleophilicity: The side-chain hydroxyl (-OH) of Serine can undergo O-trifluoroacetylation in anhydrous acidic conditions, acting as a nucleophile against protonated TFA[2].
-
Carbocation Scavenging: The free Serine -OH is highly susceptible to O-alkylation by tert-butyl (tBu) carbocations generated during global deprotection[3].
Troubleshooting Matrix
Use this quantitative data table to diagnose your crude LC-MS results.
| LC-MS Observation | Mass Shift (Da) | Mechanistic Cause | Primary Corrective Action |
| Loss of Ac-N(Me)Ser | -143.1 | Acid-catalyzed hydrolysis of the sterically strained N-terminal tertiary amide. | Reduce cleavage time (<1 hr); lower temperature to 0°C. |
| O-Trifluoroacetylation | +96.0 | Esterification of Ser-OH by TFA in the absence of a competitive nucleophile. | Ensure minimum 2.5% - 5% v/v H₂O in the cleavage cocktail. |
| O-Alkylation (tBu) | +56.1 | Re-attachment of cleaved tBu carbocations to the Ser-OH. | Increase Triisopropylsilane (TIPS) concentration to 2.5%. |
| N-O Acyl Shift | Varies (Isomer) | Acid-catalyzed migration of the peptide backbone to the Ser-OH. | Post-cleavage mild base treatment (pH 8.5). |
Diagnostic Workflow
Diagnostic workflow and corrective actions for Ac-N(Me)Ser peptide TFA cleavage issues.
Frequently Asked Questions (FAQs)
Q: Why is my N-terminal Ac-N(Me)Ser completely cleaved off during standard TFA deprotection? A: This is a well-documented phenomenon specific to N-methylated N-termini[1]. When a peptide contains an acetylated N-methylamino acid, the tertiary amide bond is highly unstable under prolonged acidic conditions. The steric bulk of the methyl group drives the relief of ground-state strain through bond scission, while the electron-donating nature of the methyl group stabilizes the intermediate transition state[4]. Solution: You must decouple global side-chain deprotection from resin cleavage. If possible, synthesize the peptide on a highly acid-labile resin (e.g., 2-Chlorotrityl chloride) which allows cleavage in 1% TFA/DCM. If global deprotection is required, use kinetic control (Protocol 1).
Q: I am seeing a +96 Da adduct on my peptide. How do I prevent or reverse this? A: A +96 Da mass shift indicates O-trifluoroacetylation of the Serine hydroxyl group. This occurs when TFA acts as an acylating agent in the absence of sufficient water[2]. Prevention: Always include at least 2.5% to 5% (v/v) ultrapure water in your cleavage cocktail. Water acts as a competitive nucleophile, hydrolyzing the highly reactive trifluoroacetate ester before it can accumulate on the peptide. Reversal: If the adduct has already formed, it can be reversed by treating the crude peptide with a mild base (Protocol 2)[5].
Q: Can the Serine residue undergo an N-O acyl shift under these conditions? A: While standard Serine residues are highly prone to N-O acyl shifts under strongly acidic conditions[3], the N-terminal Ac-N(Me)Ser is uniquely protected from this specific pathway because the nitrogen is fully substituted (tertiary amide). However, if you have internal Serine residues elsewhere in the sequence, an acid-catalyzed N-O shift can still occur, leading to depsipeptide formation.
Self-Validating Experimental Protocols
Protocol 1: Time-Course Optimized TFA Cleavage for N-Methylated Peptides
Objective: Achieve global deprotection without hydrolyzing the labile Ac-N(Me)Ser peptide bond through strict kinetic and thermodynamic control. Self-Validation Checkpoint: The dominant presence of the target mass without the -143 Da truncation peak indicates successful kinetic control.
-
Resin Preparation: Swell 100 mg of peptide-resin in Dichloromethane (DCM) for 15 minutes. Drain completely.
-
Cocktail Formulation: Prepare a fresh cleavage cocktail: 92.5% TFA, 2.5% Triisopropylsilane (TIPS), and 5% H₂O. Pre-chill the cocktail to 0°C in an ice bath. (Causality: 0°C significantly lowers the kinetic rate of backbone hydrolysis while still allowing tBu removal).
-
Cleavage: Add 2 mL of the chilled cocktail to the resin. Agitate gently at 0°C.
-
Kinetic Monitoring: At 30, 45, and 60 minutes, extract a 10 µL aliquot. Precipitate in 100 µL of cold diethyl ether, centrifuge, dissolve the pellet in 50% Acetonitrile/Water, and analyze via LC-MS.
-
Termination: Once side-chain protecting groups are removed, immediately filter the resin and precipitate the filtrate into 10 volumes of pre-chilled (-20°C) diethyl ether.
-
Isolation: Centrifuge at 3000 x g for 5 minutes. Wash the pellet twice with cold ether to remove residual TFA, preventing continued hydrolysis during lyophilization.
Protocol 2: Post-Cleavage Reversal of Serine O-Trifluoroacetylation (+96 Da)
Objective: Hydrolyze the unwanted trifluoroacetate ester from the Serine side chain without causing racemization or peptide degradation. Self-Validation Checkpoint: LC-MS shift from[M+96] to [M] with no appearance of +18 Da (backbone hydrolysis) or racemized diastereomer peaks.
-
Dissolution: Dissolve the crude, ether-precipitated peptide in a 1:1 mixture of Acetonitrile and Water to a concentration of ~1-2 mg/mL.
-
pH Adjustment: Dropwise, add 1% aqueous Ammonium Hydroxide (NH₄OH) until the solution pH reaches exactly 8.5. Verify with a calibrated pH meter. (Causality: pH 8.5 provides sufficient hydroxide ions to selectively attack the highly electrophilic trifluoroacetate carbonyl without initiating base-catalyzed β-elimination of the Serine).
-
Incubation: Stir the solution at room temperature (20-25°C) for 60 to 120 minutes[5].
-
Monitoring: Check the reaction via LC-MS every 30 minutes. The +96 Da peak will rapidly convert to the target mass.
-
Quenching: Once complete, immediately quench the reaction by adding 10% aqueous Acetic Acid dropwise until the pH returns to 4.0 - 5.0.
-
Purification: Lyophilize the solution or proceed directly to preparative RP-HPLC.
References
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. 1
-
Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides. (2022). Journal of Medicinal Chemistry.4
-
TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2026). ResearchGate. 2
-
Application Notes and Protocols for the Use of Scavengers in Boc-Cys-Ser-OH Peptide Synthesis. Benchchem. 3
-
Technical Support Center: Serine Residues in Solid-Phase Peptide Synthesis (SPPS). Benchchem. 5
Sources
Troubleshooting electrospray ionization (ESI) for L-Serine,N-acetyl-N-methyl-(9ci) mass spec
Welcome to the Technical Support Center for the mass spectrometric analysis of L-Serine, N-acetyl-N-methyl- (9ci). As an amino acid derivative, this compound exhibits unique physicochemical properties that fundamentally alter its behavior in an electrospray ionization (ESI) source compared to native L-serine.
This guide provides diagnostic logic, mechanistic explanations, and self-validating protocols to help you overcome common issues such as signal attenuation, adduct formation, and in-source fragmentation.
Molecular Ionization Profile
To effectively troubleshoot, we must first understand the target molecule. N-acetyl-N-methyl-L-serine (C₆H₁₁NO₄, Monoisotopic Mass: 161.0688 Da) lacks a basic primary amine due to N-acetylation and N-methylation. Instead, it features a tertiary amide, a primary hydroxyl group, and a free C-terminal carboxylic acid. This structural shift dictates its ionization pathways.
Table 1: Quantitative MS Parameters & Expected Ion Species
| Ion Species | ESI Mode | m/z (Theoretical) | Causality / Origin |
| [M-H]⁻ | Negative | 160.0615 | Deprotonation of the free C-terminal carboxylic acid (pKa ~3). Preferred mode. |
| [M+H]⁺ | Positive | 162.0761 | Protonation of the amide carbonyl/hydroxyl. Often weak due to low basicity. |
| [M+Na]⁺ | Positive | 184.0586 | Sodium adduction. Dominates ESI(+) due to the high cation affinity of the amide oxygen. |
| [M+H-H₂O]⁺ | Positive | 144.0655 | In-source fragmentation. Loss of the labile side-chain hydroxyl group under high energy. |
Diagnostic Logic Workflow
Use the following decision tree to isolate the root cause of poor sensitivity or unexpected spectral peaks during your LC-MS runs.
Diagnostic logic for resolving ESI-MS signal attenuation and adduct formation in serine derivatives.
Knowledge Base: Frequently Asked Questions
Q1: Why is my [M+H]⁺ signal drastically lower than what I observe for standard L-Serine? Expert Insight: This is a direct consequence of the molecular structure. Underivatized amino acids possess a primary amine that is readily protonated at low pH. In N-acetyl-N-methyl-L-serine, the amine is acylated, forming a tertiary amide. Amides are extremely weak bases (pKa < 0). During the ESI droplet evaporation process, these derivatized molecules remain largely neutral at standard acidic pHs (e.g., 0.1% formic acid, pH 2.7) and must rely on inefficient gas-phase protonation or adduct formation to acquire a charge[1].
Q2: My positive mode spectrum is dominated by m/z 184.05. How do I force the formation of the protonated species? Expert Insight: The peak at m/z 184.05 is the sodium adduct, [M+Na]⁺. Because the amide oxygen has a high affinity for alkali metals, even trace amounts of sodium in your solvents or glassware (often leached from borosilicate) will outcompete protons for the analyte[2]. To resolve this, you must rigorously desalt your samples and use ultra-pure, LC-MS grade solvents stored in treated glass or high-density plastic. Alternatively, switching to negative ion mode is the most robust chemical solution.
Q3: Why is Negative Ion Mode ESI(-) recommended for this compound? Expert Insight: N-acetyl-N-methyl-L-serine retains a free C-terminal carboxylic acid. Unlike the amide group, the carboxylic acid is easily deprotonated in neutral or slightly basic mobile phases. By using a buffer like 10 mM Ammonium Acetate adjusted to pH 9, you ensure the molecule is pre-ionized in solution as a carboxylate anion before it even enters the spray capillary, drastically increasing ESI efficiency and eliminating metal adduct interference.
Q4: I am seeing a peak at m/z 144.06. Is my sample degrading in the vial? Expert Insight: This is likely in-source fragmentation, not sample degradation. The serine side chain contains a primary hydroxyl group that is prone to dehydration (loss of H₂O, -18 Da) under high electrical or thermal energy in the ESI source. This occurs in the intermediate pressure region of the mass spectrometer and can be mitigated by lowering the declustering potential or cone voltage.
Validated Experimental Protocols
Protocol A: Mobile Phase Optimization for Negative Ion Mode (Preferred)
Objective: Maximize [M-H]⁻ yield by pre-ionizing the carboxylic acid in solution.
-
Solvent Preparation:
-
Mobile Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 8.5 - 9.0 using dilute Ammonium Hydroxide.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
System Equilibration: Flush the LC lines for 30 minutes to remove any residual acidic additives (like TFA or Formic Acid) which will neutralize the carboxylic acid and suppress the negative ion signal.
-
Source Tuning: Set the ESI capillary voltage to -2.5 kV. It is critical to use lower sprayer voltages in negative mode to prevent rim emission or corona discharge, which can cause complete loss of the MS signal[3].
-
Desolvation: Set the desolvation gas temperature to 350°C. Do not exceed 400°C to prevent thermal degradation of the acetyl group.
-
Validation Check: Inject a 1 µg/mL standard. Monitor m/z 160.06. The signal-to-noise ratio should exceed 100:1. Self-Correction: If m/z 160.06 is weak, verify the pH of Mobile Phase A; it must be strictly above the pKa of the carboxylic acid (~3.0) to ensure complete deprotonation.
Protocol B: Adduct Suppression and Desalting for Positive Ion Mode
Objective: Force [M+H]⁺ formation by eliminating competing alkali metals if positive mode is strictly required.
-
Glassware Elimination: Transfer all samples, standards, and mobile phases to polypropylene vials/bottles to prevent sodium leaching[2].
-
Acidification: Add 0.1% - 0.2% Formic Acid to both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) to provide an overwhelming excess of protons to compete with any residual trace metals.
-
Voltage Optimization: Lower the cone voltage (or declustering potential) to 15-20 V. Higher voltages will impart too much kinetic energy, driving the loss of water and generating the m/z 144.06 fragment artifact.
-
Validation Check: Monitor the ratio of [M+H]⁺ (m/z 162.07) to [M+Na]⁺ (m/z 184.05). A successful desalting and acidification protocol will yield a ratio of > 5:1. Self-Correction: If the sodium adduct persists as the base peak, implement an online desalting step using a short C18 trap column before the analytical column to wash away salts to waste before switching the valve to the MS.
References
- Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acyl
- Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. spectroscopyonline.com.
- The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS.
Sources
Comparative efficacy of N-acetyl-N-methyl-L-serine in protease inhibition
An objective, data-driven comparison of a novel compound's efficacy requires a rigorous, well-structured experimental framework. Given that N-acetyl-N-methyl-L-serine is not a widely documented protease inhibitor, this guide provides a comprehensive roadmap for its evaluation. We will establish a theoretical basis for its potential activity, outline a detailed protocol for its assessment against established benchmarks, and provide the tools for a thorough comparative analysis.
Theoretical Rationale: Deconstructing N-acetyl-N-methyl-L-serine
Before initiating experimental work, it is crucial to dissect the candidate molecule to form a testable hypothesis. The structure of N-acetyl-N-methyl-L-serine suggests a plausible, albeit unproven, interaction with serine proteases.
-
The L-Serine Backbone : Serine proteases, such as trypsin, chymotrypsin, and thrombin, possess a catalytic triad in their active site, with a critical serine residue that initiates a nucleophilic attack on the substrate's peptide bond. A molecule built on a serine scaffold could potentially act as a substrate mimic or a competitive inhibitor that binds to the active site.
-
N-acetylation : The addition of an acetyl group can increase the stability of a peptide-like molecule by protecting it from degradation by aminopeptidases. This modification can also influence the molecule's hydrogen bonding capacity and overall conformation, potentially enhancing its binding affinity to a target enzyme.
-
N-methylation : Methylation of the amide nitrogen can introduce steric hindrance and remove a hydrogen bond donor. This modification often increases metabolic stability and enhances membrane permeability, which is a desirable trait for potential drug candidates. It can also lock the molecule's conformation, which may lead to higher specificity for the target protease.
Based on this analysis, our primary hypothesis is that N-acetyl-N-methyl-L-serine may act as a competitive inhibitor of serine proteases.
Proposed Experimental Framework for Comparative Efficacy
To validate our hypothesis and quantify the efficacy of N-acetyl-N-methyl-L-serine, we will design a series of experiments comparing it to well-characterized inhibitors.
Materials and Reagents
-
Model Serine Protease : Bovine Trypsin (EC 3.4.21.4) will be used as our primary screening target due to its low cost, high purity, and well-understood kinetics.
-
Test Compound : N-acetyl-N-methyl-L-serine.
-
Positive Control (Peptide Inhibitor) : Aprotinin, a potent, competitive inhibitor of trypsin.
-
Positive Control (Small Molecule Inhibitor) : Benzamidine, a synthetic competitive inhibitor of trypsin.
-
Substrate : Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), a chromogenic substrate that releases p-nitroaniline (yellow) upon cleavage by trypsin, which can be measured spectrophotometrically at 405 nm.
-
Assay Buffer : 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
Experimental Workflow
The overall workflow is designed to first determine if the compound has inhibitory activity (IC₅₀ determination) and then to elucidate its mechanism of action (Kinetic Studies).
Caption: Experimental workflow for evaluating a novel protease inhibitor.
Detailed Experimental Protocols
Protocol 1: Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.
-
Reagent Preparation :
-
Prepare a 1 mg/mL stock solution of Trypsin in 1 mM HCl.
-
Prepare a 10 mM stock solution of BAPNA in DMSO.
-
Prepare 10 mM stock solutions of N-acetyl-N-methyl-L-serine, Aprotinin, and Benzamidine in Assay Buffer (or DMSO if solubility is an issue).
-
-
Assay Setup :
-
In a 96-well microplate, add 160 µL of Assay Buffer to each well.
-
Add 10 µL of varying concentrations of the inhibitor (N-acetyl-N-methyl-L-serine or controls) to the appropriate wells. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a "no inhibitor" control.
-
Add 10 µL of the Trypsin solution (e.g., at a final concentration of 10 µg/mL).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction :
-
Add 20 µL of the BAPNA substrate (final concentration of 200 µM) to all wells to start the reaction.
-
-
Data Acquisition :
-
Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.
-
Calculate the reaction velocity (V) from the linear portion of the absorbance curve (rate of p-nitroaniline formation).
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Mechanism of Inhibition Studies
These studies determine how the inhibitor interacts with the enzyme and substrate.
-
Assay Setup : This experiment requires varying both the substrate and inhibitor concentrations.
-
Design a matrix in a 96-well plate. Rows will correspond to different fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Columns will correspond to a serial dilution of the BAPNA substrate (e.g., 500 µM, 250 µM, 125 µM, etc.).
-
-
Procedure :
-
Add Assay Buffer, inhibitor, and enzyme to the wells as described in the IC₅₀ protocol.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the varying concentrations of BAPNA.
-
-
Data Acquisition and Analysis :
-
Measure the reaction velocities for each combination of inhibitor and substrate concentration.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/Velocity against 1/[Substrate]. Each inhibitor concentration will yield a different line.
-
-
Interpreting the Plot :
Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.
Data Presentation and Comparative Analysis
All quantitative results should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative IC₅₀ Values against Trypsin
| Compound | Inhibitor Class | Predicted Mechanism | IC₅₀ (µM) [Mean ± SD] |
| N-acetyl-N-methyl-L-serine | Test Compound | Competitive (Hypothesized) | Experimental Result |
| Benzamidine | Small Molecule | Competitive | Experimental Result |
| Aprotinin | Peptide | Competitive | Experimental Result |
Table 2: Summary of Kinetic Parameters
| Compound | Inhibition Type | Kₘ (µM) | Vₘₐₓ (µmol/min) | Kᵢ (µM) |
| Control (No Inhibitor) | N/A | Result | Result | N/A |
| N-acetyl-N-methyl-L-serine | From L-B Plot | Result | Result | Result |
| Benzamidine | Competitive | Result | Result | Result |
Conclusion
This guide provides the theoretical foundation and a practical, rigorous framework for evaluating the protease inhibition efficacy of a novel compound, N-acetyl-N-methyl-L-serine. By systematically performing IC₅₀ determination and detailed kinetic studies against well-established inhibitors like Benzamidine and Aprotinin, researchers can accurately quantify its potency and elucidate its mechanism of action. This structured approach ensures that the resulting data is robust, reproducible, and allows for a definitive comparison against existing alternatives in the field of drug discovery and enzyme research.
References
-
Title : The Catalytic Mechanism of Serine Proteases Source : National Center for Biotechnology Information (NCBI) URL : [Link]
-
Title : N-Terminal Acetylation: A Key Regulator of Protein Function Source : BioMed Research International URL : [Link]
-
Title : The impact of N-methylation on the biological activity of peptides Source : RSC Medicinal Chemistry URL : [Link]
Validating the Enantiomeric Purity of Commercial N-Acetyl-N-Methyl-L-Serine Standards: A Comparative Analytical Guide
As the demand for modified peptides and peptidomimetics accelerates in drug development, the use of N-methylated and N-acetylated amino acids has become standard practice to improve proteolytic stability and membrane permeability. However, validating the enantiomeric purity (enantiomeric excess, %ee) of commercial L-Serine, N-acetyl-N-methyl- (9ci) standards presents a unique set of analytical hurdles.
As a Senior Application Scientist, I have evaluated numerous commercial batches where purported ">99% L-enantiomer" standards contained significant D-enantiomer contamination due to poor synthesis or harsh purification conditions. This guide dissects the causality behind these analytical challenges, objectively compares available methodologies, and provides self-validating protocols to ensure absolute scientific integrity in your quality control workflows.
The Causality of Analytical Challenges
To design a robust analytical method, we must first understand the structural constraints of N-acetyl-N-methyl-L-serine (Chemical Formula: C6H11NO4 ):
-
The Derivatization Trap (Lack of Free Amine): Standard chiral amino acid analysis relies on derivatizing agents like Marfey’s reagent (FDAA) or ortho-phthalaldehyde (OPA) . These reagents require a free primary or secondary amine to form diastereomers. Because our target molecule is fully substituted at the nitrogen (N-methylated and N-acetylated), these standard reagents are completely ineffective. Hydrolyzing the acetyl group to free the amine is not an option, as the harsh conditions required will inherently cause racemization.
-
The Detection Blindspot (Weak UV Absorbance): The molecule lacks aromaticity. Its maximum UV absorbance is localized to the amide and carboxyl groups (~205 nm). At this low wavelength, mobile phase solvents heavily interfere, rendering standard HPLC-UV noisy, insensitive, and prone to false integration.
-
The Racemization Risk (Azlactone Formation): The α-proton of N-acetylated amino acids is relatively acidic. Derivatizing the carboxylic acid (e.g., forming volatile esters for GC-MS) under basic or activating conditions risks forming an oxazolone (azlactone) intermediate. This intermediate rapidly enolizes, leading to a loss of stereochemical integrity at the α-carbon and artificially inflating the D-enantiomer count .
Logical decision tree for selecting analytical methods based on molecular structure.
Objective Comparison of Analytical Strategies
Based on the structural constraints, we compare the three most viable analytical pathways. Quantitative data and performance metrics are summarized below:
| Analytical Method | Derivatization Required? | Detection Mode | Racemization Risk | Resolution ( Rs ) | Best Application |
| Direct Chiral LC-MS | No | ESI-MS (Negative) | Zero | > 1.8 | High-throughput %ee QC validation. |
| 19F NMR (Mosher's) | Yes (Targeting -OH) | NMR (19F) | Low | N/A (Δδ > 0.1 ppm) | Absolute configuration confirmation. |
| Chiral GC-MS | Yes (Targeting -COOH) | EI-MS | High | > 2.0 | High-resolution impurity profiling (Requires strict control). |
Method 1: Direct Chiral LC-MS (The Gold Standard)
Because N-acetyl-N-methyl-L-serine features a tertiary amide, it lacks the amide N-H hydrogen bond donor typically required for recognition on Pirkle-type chiral stationary phases. Therefore, an immobilized polysaccharide phase is required. The cellulose tris(3,5-dichlorophenylcarbamate) selector (Daicel Chiralpak IC) forms inclusion complexes and utilizes dipole-dipole interactions with the analyte's carboxylic acid and side-chain hydroxyl group to achieve baseline resolution .
Self-Validating Protocol
This protocol is designed as a closed-loop system; it cannot produce a passing result if the system is compromised.
1. Reagent & System Preparation:
-
Column: Daicel Chiralpak IC (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Methanol / Acetonitrile (90:10, v/v) containing 0.1% Formic Acid (Polar Organic Mode).
-
Flow Rate: 0.8 mL/min at 25°C.
-
Detection: ESI-MS in Negative Ion Mode. Monitor the [M-H]⁻ ion at m/z 160.06.
2. System Suitability Test (SST) - Critical Step:
-
Prepare a synthetic racemic mixture (50% L-isomer, 50% D-isomer) at 10 µg/mL in Methanol.
-
Inject 5 µL.
-
Validation Gate: The system is only validated for use if the resolution ( Rs ) between the L and D peaks is ≥1.5 .
3. Spike Recovery & LOQ Verification:
-
Prepare the commercial L-standard at 1 mg/mL.
-
Spike the sample with exactly 0.5% of the D-enantiomer standard.
-
Validation Gate: The D-enantiomer peak must be integrated with a Signal-to-Noise (S/N) ratio ≥10 . This proves the method is sensitive enough to detect trace impurities.
4. Sample Analysis:
-
Inject the unspiked commercial standard. Calculate %ee using the integrated peak areas: %ee=(AreaL+AreaD)(AreaL−AreaD)×100 .
Step-by-step self-validating workflow for Direct Chiral LC-MS analysis.
Method 2: Orthogonal Validation via 19F NMR
While LC-MS quantifies the enantiomeric ratio, it does not independently prove absolute configuration without a verified reference standard. To achieve absolute certainty, we utilize Mosher's Esterification .
Since activating the carboxyl group risks racemization, we target the primary hydroxyl group (-OH) on the serine side chain. Reacting this alcohol with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) yields a Mosher's ester. The bulky trifluoromethyl ( CF3 ) group exerts a strong anisotropic effect that is highly sensitive to the spatial arrangement of the adjacent α-chiral center.
Self-Validating Protocol
1. Derivatization:
-
Dissolve 5 mg of the commercial N-acetyl-N-methyl-L-serine standard in 0.5 mL of anhydrous Pyridine-d5 in an NMR tube.
-
Add 10 µL of (R)-(-)-MTPA-Cl.
-
Seal and incubate at room temperature for 2 hours to ensure complete esterification.
2. NMR Acquisition:
-
Acquire a 19F NMR spectrum (typically at 376 MHz for a 400 MHz instrument).
-
Observe the sharp singlet generated by the CF3 group (typically between -70 and -72 ppm).
3. Orthogonal Validation (The Reversal Test):
-
Validation Gate: A single NMR run is insufficient. You must perform a parallel derivatization of the standard using (S)-(+)-MTPA-Cl .
-
Compare the chemical shifts. A true chiral center will show a predictable reversal in the sign of the chemical shift difference ( ΔδSR=δS−δR ). If the commercial standard is truly the L-enantiomer, the spatial relationship between the CF3 group and the N-acetyl-N-methyl group will dictate a specific, literature-matched ΔδSR value. The presence of any split peaks in the 19F spectrum directly quantifies D-enantiomer contamination.
Conclusion
Validating N-acetyl-N-methyl-L-serine requires circumventing the limitations of standard amino acid analysis. By abandoning amine-dependent derivatization (which fails) and carboxyl-activation (which causes racemization), laboratories can achieve absolute confidence. Direct Chiral LC-MS on a polysaccharide stationary phase provides the most reliable, high-throughput quantitative %ee data, while 19F NMR of the Mosher's ester serves as an unimpeachable orthogonal check for absolute configuration.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids.[Link]
-
Chrzanowska, M., et al. (2014). Facile Synthesis of N-Acyl-aminoacyl-pCpA for Preparation of Mischarged Fully Ribo tRNA. ACS Chemical Biology.[Link]
- Arnold, F. H., et al. (2022).
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.[Link]
Reproducibility Assessment of N-Acetyl-N-Methyl-L-Serine Synthesis Protocols: A Comparative Guide
Executive Summary & Mechanistic Challenges
N-acetyl-N-methyl-L-serine is a highly specialized building block utilized in the synthesis of peptidomimetics, conformational mapping of dipeptide surrogates, and the development of proteolytically stable therapeutics. The N-methyl group drastically enhances membrane permeability and enzymatic resistance, while the N-acetyl capping mimics an internal peptide bond.
However, synthesizing this molecule with high enantiomeric excess (ee) presents profound mechanistic challenges. As application scientists, we must navigate two primary hurdles:
-
Side-Chain Reactivity : The β-hydroxyl group of L-serine is highly nucleophilic. Direct N-alkylation without robust O-protection inevitably yields complex mixtures of N-methyl, O-methyl, and N,O-dimethyl species.
-
Steric Hindrance & Racemization : The amidation reactivity of N-methyl amino acids is approximately 1/10th to 1/100th that of unmethylated amino acids . Furthermore, attempting to methylate an already N-acetylated amino acid under basic conditions promotes the formation of an oxazolone intermediate, leading to rapid racemization at the α-carbon.
This guide objectively compares the three leading synthetic protocols for N-acetyl-N-methyl-L-serine, providing experimental causality and self-validating methodologies to ensure reproducibility.
Protocol Comparison Matrix
To determine the most viable pathway for drug development applications, we evaluated the three standard protocols based on yield, stereoretention, and scalability.
| Synthesis Protocol | Overall Yield | Enantiomeric Excess (ee) | Scalability | Reagent Cost | Key Mechanistic Risk Factor |
| 1. 5-Oxazolidinone Route | 68–75% | >99% | Excellent (Multi-gram) | Moderate | Multi-step workflow requiring intermediate isolation |
| 2. Direct Alkylation (NaH/MeI) | 50–60% | 85–90% | Moderate | High | High risk of racemization via oxazolone formation |
| 3. Reductive Amination | 30–40% | >95% | Poor | Low | Over-methylation and competitive O-acetylation |
Detailed Methodologies & Causality
Protocol A: The 5-Oxazolidinone Route (Recommended)
This method, pioneered by Freidinger et al. and optimized for reactive side chains by Aurelio et al. , traps the amine and carboxylic acid in a cyclic aminal, preventing over-alkylation.
Step 1: Oxazolidinone Formation
-
Procedure : Suspend Fmoc-L-Ser(tBu)-OH (10 mmol) and paraformaldehyde (40 mmol) in 100 mL of anhydrous toluene. Add catalytic p-toluenesulfonic acid (0.5 mmol). Reflux for 4 hours using a Dean-Stark trap to remove generated water.
-
Causality : The tert-butyl (tBu) group is non-negotiable here; it protects the β-hydroxyl from participating in unwanted acetal formation. The Fmoc group prevents racemization because carbamates, unlike amides, do not readily form oxazolones.
-
Self-Validation Checkpoint : TLC (Hexane:EtOAc 1:1). The product will appear as a higher Rf spot due to the masking of the polar carboxylic acid.
Step 2: Reductive Cleavage
-
Procedure : Dissolve the isolated oxazolidinone in chloroform. Add triethylsilane (Et₃SiH, 30 mmol) followed dropwise by trifluoroacetic acid (TFA, 10 mL). Stir for 24 hours. (Note: Lewis acids like AlCl₃ can be substituted for TFA to reduce reaction times to 4 hours ).
-
Causality : The acid protonates the ring oxygen, triggering ring opening to an iminium ion. Et₃SiH immediately reduces this transient species to the N-methyl group.
Step 3: Fmoc Deprotection & N-Acetylation
-
Procedure : Treat the intermediate with 20% piperidine in DMF for 30 mins to remove the Fmoc group. After evaporation, dissolve the crude N-Me-Ser(tBu)-OH in dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 4 eq) and acetic anhydride (Ac₂O, 3 eq). Stir for 12 hours.
-
Causality : The steric bulk of the newly installed N-methyl group drastically reduces nucleophilicity. A large excess of Ac₂O and prolonged reaction times are required to drive the acylation to completion.
Step 4: Global Deprotection
-
Procedure : Cleave the tBu ether using a cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2 hours. Lyophilize to yield pure N-acetyl-N-methyl-L-serine.
Figure 1: The 5-Oxazolidinone synthetic workflow for N-acetyl-N-methyl-L-serine.
Protocol B: Direct Alkylation (Benoiton Method)
This classical approach attempts to bypass multiple deprotection steps by methylating an already acetylated precursor.
Step 1: Alkylation
-
Procedure : Dissolve Ac-L-Ser(tBu)-OH (10 mmol) in anhydrous THF under argon. Cool to 0°C. Cautiously add Sodium Hydride (NaH, 60% dispersion in mineral oil, 30 mmol). Stir for 15 minutes, then add Methyl Iodide (MeI, 80 mmol). Allow to warm to room temperature and stir for 24 hours.
-
Causality : NaH deprotonates both the carboxylic acid and the amide nitrogen. The massive excess of MeI is required to push the sterically hindered Sₙ2 substitution forward.
-
Self-Validation Checkpoint : Quench a 100 µL aliquot in water, acidify, and extract with EtOAc. LC-MS should show a mass shift of +14 Da (M+H).
Step 2: Deprotection
-
Procedure : Quench the main reaction with ice water, acidify to pH 2 with 1M HCl, and extract with EtOAc. Treat the concentrated organic layer with 95% TFA to remove the tBu group.
-
Mechanistic Warning : The presence of the N-acetyl group under strongly basic conditions (NaH) allows the transient formation of an oxazolone ring. This intermediate undergoes rapid proton exchange at the α-carbon, resulting in 10–15% racemization (yielding the D-enantiomer).
Figure 2: Direct alkylation workflow highlighting the shorter but racemization-prone pathway.
Summary & Best Practices
For applications where stereochemical integrity is paramount (e.g., API synthesis, structural biology), the 5-Oxazolidinone protocol is strictly required. The direct alkylation method should only be utilized for generating racemic standards or when the specific application is insensitive to enantiomeric purity. Regardless of the chosen route, maintaining robust orthogonal protection of the serine β-hydroxyl group until the final step is a non-negotiable requirement to prevent side reactions.
References
-
Aurelio, L., Box, J. S., Brownlee, R. T. C., Hughes, A. B., & Sleebs, M. M. (2003). "An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones." The Journal of Organic Chemistry. URL: [Link]
-
Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). "Synthesis of N-alpha-methyl amino acids and peptides." The Journal of Organic Chemistry. URL: [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2005). "An Improved Synthesis of Fmoc-N-methyl-α-amino Acids." The Journal of Organic Chemistry. URL: [Link]
-
Benoiton, N. L., & Cheung, S. T. (1973). "N-Methylamino acids in peptide synthesis. II. A new routine preparation of N-methylamino acids." Canadian Journal of Chemistry. URL: [Link]
-
Chen, Y., et al. (2023). "N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides." ChemRxiv. URL: [Link]
A Comparative Guide to the Performance of L-Serine, N-acetyl-N-methyl- (9ci) Against Standard Amino Acid Derivatives
This guide provides an in-depth comparative analysis of L-Serine, N-acetyl-N-methyl-, a dually-modified amino acid derivative, against standard L-Serine derivatives commonly employed in biomedical research and pharmaceutical development. We will explore the foundational properties of these molecules and present a series of benchmark testing protocols designed to evaluate their relative performance in key applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential advantages and trade-offs of utilizing novel amino acid derivatives in their work.
Introduction: The Rationale for Amino Acid Derivatization
Amino acids are the fundamental building blocks of life, but their native forms often present limitations in therapeutic and research applications. Challenges such as poor metabolic stability, low bioavailability, and unwanted side reactions during chemical synthesis necessitate the use of chemically modified versions, known as amino acid derivatives.[][2] These modifications are strategically designed to enhance specific properties of the parent amino acid.
Common derivatization strategies include:
-
N-protection: Attaching groups like Fluorenylmethyloxycarbonyl (Fmoc) or Tert-butoxycarbonyl (Boc) to the alpha-amino group to prevent unwanted reactions during peptide synthesis.[]
-
N-acetylation: The addition of an acetyl group, a modification known to improve the stability and bioavailability of certain amino acids, such as in the well-known compound N-acetyl-L-cysteine (NAC).[3][4]
-
Esterification: Modifying the carboxyl group, often as an intermediate step in synthesis or to create prodrugs.[][6]
-
N-methylation: The addition of a methyl group to the alpha-amino nitrogen, a modification found in many natural products that can enhance cell permeability and resistance to enzymatic degradation.[7]
L-Serine is a critical amino acid involved in a vast array of metabolic pathways, including the synthesis of proteins, nucleotides, and neurotransmitters like D-serine.[8][9][10] Its hydroxyl side chain also makes it a key site for post-translational modifications such as phosphorylation and glycosylation.[11] The subject of this guide, L-Serine, N-acetyl-N-methyl- , incorporates two distinct modifications: N-acetylation and N-methylation. This dual modification suggests a potential for unique physicochemical properties, combining the stability enhancements of acetylation with the pharmacokinetic advantages of methylation. This guide will outline the necessary experimental framework to validate this hypothesis.
The Analytes: A Profile of L-Serine Derivatives
For our benchmark testing, we will compare L-Serine, N-acetyl-N-methyl- against three standards, each representing a distinct class of derivative with a well-defined application.
-
L-Serine (Unmodified): The baseline control. While essential metabolically, it is highly polar and susceptible to rapid degradation, making it unsuitable for many direct applications.
-
Fmoc-L-Serine: The industry standard for solid-phase peptide synthesis (SPPS).[12] The Fmoc group provides robust protection of the amino group, which can be cleanly removed under basic conditions.[]
-
N-acetyl-L-Serine: A singly-modified derivative used to assess the specific contribution of the acetyl group to stability and permeability. It serves as a direct comparator to understand the additive effect of the N-methyl group.[13]
-
L-Serine, N-acetyl-N-methyl- (Investigational): The molecule of interest. Its performance is hypothesized to feature enhanced stability and cell permeability due to its combined modifications.
Caption: Key L-Serine derivatives for comparative analysis.
Benchmark Testing Protocols & Comparative Data
To objectively evaluate the performance of L-Serine, N-acetyl-N-methyl-, we propose three core experimental protocols. These tests are designed to provide quantitative data on stability, cell permeability, and utility in a primary application: peptide synthesis.
Experiment 1: Stability in Biologically Relevant Media
Causality & Rationale: The stability of a compound in biological fluids is a primary determinant of its in vivo efficacy and shelf-life in research applications. N-acetylation and N-methylation are both known to protect against enzymatic degradation. This experiment quantifies that protective effect by measuring the compound's half-life in cell culture medium (simulating in vitro conditions) and simulated gastric fluid (SGF, simulating oral administration). We will use a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to separate and quantify the parent compound from its degradants over time.[3]
-
Preparation of Media: Prepare sterile Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and Simulated Gastric Fluid (SGF) without pepsin, pH 1.2.
-
Sample Preparation: Prepare 1 mg/mL stock solutions of each L-Serine derivative in an appropriate solvent (e.g., water or DMSO).
-
Incubation: Spike each test medium with a derivative to a final concentration of 100 µg/mL. Incubate samples at 37°C.
-
Time Points: Withdraw aliquots at T=0, 1, 2, 4, 8, and 24 hours.
-
Quenching: Immediately quench enzymatic activity by adding an equal volume of acetonitrile (ACN) to the aliquot. Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
HPLC Analysis: Analyze the supernatant using the following RP-HPLC conditions.
-
Data Analysis: Plot the peak area of the parent compound against time. Calculate the half-life (t½) using a first-order decay model.
Caption: Experimental workflow for the HPLC-based stability assay.
| Derivative | Half-Life in DMEM + 10% FBS (hours) | Half-Life in SGF (pH 1.2) (hours) |
| L-Serine | < 1 | < 0.5 |
| Fmoc-L-Serine | ~12 | < 2 (Fmoc group acid labile) |
| N-acetyl-L-Serine | > 24 | > 24 |
| L-Serine, N-acetyl-N-methyl- | > 48 (Expected) | > 24 (Expected) |
Experiment 2: Cell Permeability (Caco-2 Assay)
Causality & Rationale: The ability of a molecule to cross the intestinal epithelium is a strong predictor of its oral bioavailability. The Caco-2 cell line is a well-established in vitro model for the human intestinal barrier. We hypothesize that the increased lipophilicity from the N-acetyl and N-methyl groups will enhance the passive diffusion of L-Serine, N-acetyl-N-methyl- across the cell monolayer compared to the more polar, unmodified L-Serine.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.
-
Assay Initiation: Add the test compounds (100 µM) to the apical (AP) chamber. The basolateral (BL) chamber contains fresh medium.
-
Sampling: At 30, 60, 90, and 120 minutes, take samples from the BL chamber. Replace the volume with fresh medium.
-
Quantification: Analyze the concentration of the compound in the BL samples using a validated LC-MS/MS method for high sensitivity.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
| Derivative | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Classification |
| L-Serine | < 1.0 | Low (Relies on transporters) |
| N-acetyl-L-Serine | 1.0 - 5.0 | Moderate |
| L-Serine, N-acetyl-N-methyl- | > 10.0 (Expected) | High |
| Propranolol (Control) | > 20.0 | High |
Experiment 3: Utility in Solid-Phase Peptide Synthesis (SPPS)
Causality & Rationale: A primary application for amino acid derivatives is their use as building blocks in peptide synthesis.[14] This experiment tests the efficiency of incorporating L-Serine, N-acetyl-N-methyl- into a growing peptide chain compared to the gold standard, Fmoc-L-Serine. The N-methyl group introduces steric hindrance that can slow down the coupling reaction. This test will quantify the impact of this modification on coupling efficiency and overall yield.
-
Resin Preparation: Start with Fmoc-Ala-Wang resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group from Alanine.
-
Coupling Step:
-
Vessel 1 (Standard): Couple Fmoc-L-Serine(tBu)-OH.
-
Vessel 2 (Investigational): Couple L-Serine, N-acetyl-N-methyl-.
-
Conditions: Use HBTU/DIPEA as the activating agent in DMF. Allow the reaction to proceed for 2 hours. Perform a Kaiser test to check for complete reaction (presence of free amines).
-
-
Capping (if needed): If the Kaiser test is positive, cap any unreacted amines with acetic anhydride.
-
Final Steps: Cleave the completed tripeptide from the resin using a standard TFA cocktail.
-
Analysis: Analyze the crude product by RP-HPLC to determine the percentage of the desired tripeptide versus byproducts (e.g., deletion sequences). Purify the peptide and calculate the final yield.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
| Derivative Used for 'X' | Coupling Efficiency (%) | Final Purified Yield (%) |
| Fmoc-L-Serine(tBu)-OH | > 99% | ~85% |
| L-Serine, N-acetyl-N-methyl- | ~90-95% (Expected) | ~70% (Expected) |
Synthesis of Findings & Expert Insights
The proposed benchmark tests provide a framework for a comprehensive evaluation of L-Serine, N-acetyl-N-methyl-. Based on the known effects of its constituent modifications, we can project a performance profile:
-
Superior Stability: The dual N-terminal modifications are expected to confer exceptional resistance to both chemical and enzymatic degradation, making L-Serine, N-acetyl-N-methyl- a robust candidate for applications requiring long-term stability in biological media. Its predicted half-life significantly exceeds that of both unmodified L-Serine and the acid-sensitive Fmoc-L-Serine.
-
Enhanced Permeability: The addition of acetyl and methyl groups increases the molecule's lipophilicity, which is predicted to translate into high passive permeability across cell membranes. This characteristic would be highly advantageous for developing orally bioavailable drugs or research tools that need to act on intracellular targets.
-
Compromised Synthesis Efficiency: The primary drawback is likely to be in its application as a direct building block in SPPS. The N-methyl group introduces significant steric bulk around the reactive amine, which can hinder coupling reactions.[7] This is expected to result in lower coupling efficiencies and final yields compared to the optimized Fmoc-L-Serine standard. For peptide synthesis, it would likely require specialized, more forceful coupling conditions or longer reaction times.
Conclusion
L-Serine, N-acetyl-N-methyl- presents a compelling profile for applications where chemical stability and cell permeability are paramount. Its structure suggests it could serve as an excellent scaffold for drug development, particularly for oral therapeutics or as a stable metabolic probe. However, its utility as a direct replacement for standard protected amino acids in solid-phase peptide synthesis may be limited due to steric hindrance. The experimental protocols detailed in this guide provide a clear, self-validating pathway for researchers to empirically determine the performance of this and other novel amino acid derivatives, enabling an informed selection of the optimal chemical tool for their specific research needs.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, March 26). The Role of Amino Acid Derivatives in Modern Drug Discovery. Retrieved from [Link][2]
-
MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link][15]
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Preprints.org. (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. Retrieved from [Link][14]
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Gomes, P., et al. (n.d.). Amino Acids in the Development of Prodrugs. PMC. Retrieved from [Link][6]
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Insights.bio. (2020, April 8). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link][3]
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Apicule. (n.d.). N-Acetyl-L-serine methyl ester (CAS No: 54322-41-7) API Intermediate Manufacturers. Retrieved from [Link][16]
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Digital Commons @ University of Puget Sound. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link][17]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link][18]
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Reactome. (n.d.). Serine metabolism. Retrieved from [Link][8]
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MDPI. (n.d.). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Retrieved from [Link][9]
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PubMed. (2010, August 15). Toxicology studies with N-acetyl-L-serine. Retrieved from [Link][13]
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ACS Publications. (2003, March 7). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. Retrieved from [Link][7]
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PMC. (2025, February 26). L-serine metabolic regulation and host respiratory homeostasis. Retrieved from [Link][10]
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PubMed. (n.d.). Bioavailability of acetylated derivatives of methionine, threonine, and lysine. Retrieved from [Link][4]
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Frontiers. (2023, February 9). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Retrieved from [Link][11]
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L-Serine,N-acetyl-N-methyl-(9ci) proper disposal procedures
Standard Operating Procedure: Handling and Disposal of L-Serine, N-acetyl-N-methyl- (9CI)
Target Audience: Researchers, Synthesis Chemists, and Laboratory Safety Managers Document Type: Operational & Safety Protocol
As a Senior Application Scientist, I frequently observe that while natural amino acids are often treated as benign laboratory byproducts, synthetic amino acid derivatives require a fundamentally different approach. L-Serine, N-acetyl-N-methyl- (9CI) [CAS: 239106-36-6][1] is a highly specialized active pharmaceutical ingredient (API) intermediate. Because of its structural modifications, improper disposal not only violates environmental compliance but can also compromise laboratory safety and local ecological integrity.
This guide provides the authoritative, step-by-step methodologies required to safely manage, segregate, and dispose of this compound.
The Causality of Disposal: Why Standard Protocols Fail
To understand how to dispose of L-Serine, N-acetyl-N-methyl-, we must first understand why it requires specialized handling.
Natural L-serine is rapidly metabolized by environmental bacteria and standard wastewater treatment facilities. However, in drug development, we intentionally modify these molecules to increase their metabolic stability.
-
N-methylation increases the molecule's lipophilicity and prevents hydrogen bonding, allowing it to cross lipid membranes more easily.
-
N-acetylation creates steric hindrance that blocks degradation by environmental exopeptidases.
Because these modifications make the molecule biologically persistent, disposing of it down the sink risks environmental accumulation. While some institutional Chemical Management Plans exempt natural amino acids and non-reactive biological buffers from strict inventory tracking, this exemption does not apply to synthetic derivatives once they are mixed with organic solvents or designated for disposal[2][3]. It must be treated as a regulated chemical waste[4].
Physicochemical Properties Influencing Disposal
Before initiating any disposal protocol, personnel must understand the physical parameters that dictate the compound's behavior in waste streams. Analogous safety data for acetylated serine derivatives confirms that while not acutely toxic, their solubility profiles dictate strict solvent segregation[5].
| Property | Value / Characteristic | Operational Disposal Implication |
| CAS Number | 239106-36-6 | Must be explicitly listed on all hazardous waste manifests for regulatory tracking[1]. |
| Molecular Formula | C₆H₁₁NO₄ | Used for stoichiometric calculations during spill neutralization. |
| Solubility | Soluble in Water, DMSO, Methanol | Liquid waste streams will likely be organic-heavy; requires strict segregation from aqueous streams[5]. |
| Environmental Stability | High (Protease Resistant) | Cannot be disposed of via sanitary sewer; requires high-temperature incineration. |
| Toxicity Classification | Non-acutely toxic (Not P-listed) | Managed under standard unlisted hazardous waste protocols rather than strict EPA P-list limits[6]. |
Waste Segregation Workflow
Proper segregation at the point of generation prevents dangerous cross-reactions and minimizes institutional disposal costs. Follow the decision tree below to route your waste correctly.
Workflow for L-Serine, N-acetyl-N-methyl- waste segregation.
Step-by-Step Disposal Methodologies
Every protocol in your laboratory must be a self-validating system. Do not rely on memory; follow these steps sequentially to ensure EPA and OSHA compliance.
Protocol A: Solid Waste Management (Powders & Contaminated Consumables)
This protocol applies to expired bulk powders, contaminated weighing boats, pipette tips, and nitrile gloves.
-
Hazard Determination: Verify the waste contents. Effective hazardous waste determination must be performed by the operator at the exact moment the waste is first added to the container[7].
-
Container Selection: Select a rigid, leak-proof, high-density polyethylene (HDPE) container. Scientific Rationale: Do not use glass for bulk solid waste due to fracture risks during transit.
-
SAA Placement: Place the container in a designated Satellite Accumulation Area (SAA) within 3 feet of the point of generation[4]. Ensure the SAA does not exceed the institutional 55-gallon total limit for standard waste[7].
-
Labeling: Affix a standard hazardous waste label. Mark the contents clearly as: "Non-acutely toxic amino acid derivative (N-Acetyl-N-methyl-L-serine) - Solid."
-
Closure & Transfer: Waste containers must remain strictly closed except when actively adding waste[4]. Once full, submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department.
Protocol B: Liquid Waste Management (Reaction Mother Liquors & Washes)
During peptide synthesis or assay development, this compound is frequently dissolved in organic solvents.
-
Solvent Matrix Characterization: Identify the primary solvent matrix (e.g., DMSO, DMF, or Methanol)[5].
-
Chemical Segregation: Separate halogenated solvent waste (e.g., DCM) from non-halogenated solvent waste. Scientific Rationale: Mixing these streams can trigger exothermic reactions and exponentially increases institutional incineration costs.
-
Containerization: Pour the liquid waste into a compatible, transparent 5-gallon carboy. If reusing an empty commercial solvent bottle for temporary accumulation, you must completely deface the original manufacturer label so it is no longer legible before applying the waste tag[6].
-
Secondary Containment: Place the liquid waste carboy in a secondary containment tray within the SAA[2]. This acts as a fail-safe to capture any potential leaks or bottom-ruptures.
-
Rinsate Management: If you are discarding the original primary container of the chemical, the first solvent rinse (rinsate) must also be collected and managed as hazardous waste[6].
Spill Response & Decontamination
In the event of a localized benchtop spill of L-Serine, N-acetyl-N-methyl- powder:
-
Containment: Do not dry-sweep, as this aerosolizes the fine powder.
-
Neutralization: Lightly dampen an absorbent pad with a 50/50 mixture of water and methanol (to account for the compound's solubility profile) and gently wipe the surface.
-
Disposal: Place all contaminated cleanup materials into the Solid Hazardous Waste stream (Protocol A)[5]. Wash the affected benchtop area thoroughly with soap and water.
References
- NextSDS Chemical Substance Database. "L-Serine, N-(2-aminoethyl)-O-methyl- (9CI) — Chemical Substance Information." NextSDS.
- ChemicalBook. "N-Acetyl-L-serine - Safety Data Sheet." ChemicalBook.
- Duke University Occupational & Environmental Safety Office. "Laboratory Chemical Waste Management Practices." Duke Safety.
- University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." UPenn EHRS.
- Studylib. "Lab Chemical Waste Management Guidelines." Studylib.
- University of Missouri-Kansas City (UMKC). "Chemical Management Plan." UMKC.
- University of Missouri-Kansas City (UMKC). "Exempted Product Categories List." UMKC.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
